molecular formula C35H64N7O18P3S B10799341 Myristoyl Coenzyme A (hydrate)

Myristoyl Coenzyme A (hydrate)

Cat. No.: B10799341
M. Wt: 995.9 g/mol
InChI Key: YLDPGEHCCNTXHN-NXHBBHECSA-N
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Description

Myristoyl Coenzyme A (hydrate) is a useful research compound. Its molecular formula is C35H64N7O18P3S and its molecular weight is 995.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality Myristoyl Coenzyme A (hydrate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Myristoyl Coenzyme A (hydrate) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C35H64N7O18P3S

Molecular Weight

995.9 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] tetradecanethioate;hydrate

InChI

InChI=1S/C35H62N7O17P3S.H2O/c1-4-5-6-7-8-9-10-11-12-13-14-15-26(44)63-19-18-37-25(43)16-17-38-33(47)30(46)35(2,3)21-56-62(53,54)59-61(51,52)55-20-24-29(58-60(48,49)50)28(45)34(57-24)42-23-41-27-31(36)39-22-40-32(27)42;/h22-24,28-30,34,45-46H,4-21H2,1-3H3,(H,37,43)(H,38,47)(H,51,52)(H,53,54)(H2,36,39,40)(H2,48,49,50);1H2/t24-,28-,29-,30+,34-;/m1./s1

InChI Key

YLDPGEHCCNTXHN-NXHBBHECSA-N

Isomeric SMILES

CCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.O

Canonical SMILES

CCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.O

Origin of Product

United States

Foundational & Exploratory

Technical Deep Dive: The Role of Myristoyl-CoA in Protein N-Myristoylation Pathways

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Myristoyl-CoA (Myr-CoA) is not merely a metabolic intermediate; it is the obligate donor substrate for N-myristoyltransferase (NMT), a key enzyme governing the lipidation of approximately 0.5–3% of the eukaryotic proteome. This co-translational or post-translational modification involves the irreversible attachment of a 14-carbon saturated fatty acid (myristate) to the N-terminal glycine of target proteins.[1][2]

For researchers and drug developers, understanding the Myr-CoA axis is critical because it functions as a "molecular switch," regulating membrane targeting, protein stability, and signal transduction. Dysregulation of this pathway is implicated in oncogenesis (e.g., Src signaling), viral replication (e.g., HIV-1 Gag assembly), and fungal pathogenicity, making the NMT-Myr-CoA interface a high-value therapeutic target.

Biochemical Mechanism: The Ordered Bi Bi Reaction

The NMT reaction does not proceed via a random collision of substrates. It follows a strictly Ordered Bi Bi mechanism , a kinetic sequence that ensures high fidelity and prevents the futile hydrolysis of the high-energy thioester bond in Myr-CoA.

The Catalytic Cycle
  • Apo-Enzyme Priming: The reaction initiates with the binding of Myristoyl-CoA to the apo-NMT enzyme. This is the rate-limiting step for complex formation.

  • Conformational Gating: Binding of Myr-CoA induces a structural rearrangement in NMT, specifically opening the peptide-binding pocket. Without Myr-CoA, the peptide substrate cannot bind.

  • Peptide Binding: The target protein (containing an N-terminal Glycine) binds to the binary NMT-Myr-CoA complex.

  • Catalysis: The amine of the N-terminal glycine performs a nucleophilic attack on the thioester carbonyl of Myr-CoA. This results in the formation of a peptide-lipid amide bond and the release of Coenzyme A (CoA).

  • Product Release: CoA is released first, followed by the myristoylated protein product.

NMT_Reaction_Cycle Apo Apo-NMT Binary Binary Complex (NMT : Myr-CoA) Apo->Binary 1. Binds Ternary Ternary Complex (NMT : Myr-CoA : Peptide) Binary->Ternary 2. Binds ProductComplex Product Complex (NMT : Myr-Peptide : CoA) Ternary->ProductComplex 3. Catalysis ProductComplex->Apo 4. Release CoA CoA-SH ProductComplex->CoA MyrPep Myristoylated Protein ProductComplex->MyrPep MyrCoA Myristoyl-CoA MyrCoA->Binary Peptide Peptide (N-Gly) Peptide->Ternary

Figure 1: The Ordered Bi Bi mechanism of N-myristoyltransferase. Myr-CoA binding is the prerequisite event that structures the enzyme for peptide acceptance.

Substrate Specificity: The "Bend" at C5

A critical question in NMT biochemistry is how the enzyme distinguishes Myristoyl-CoA (C14) from the far more abundant Palmitoyl-CoA (C16).[3][4]

  • Binding Affinity (

    
    ):  NMT exhibits a 
    
    
    
    for Myr-CoA in the nanomolar range (~15 nM), whereas non-cognate substrates like Acetyl-CoA bind with significantly lower affinity (~10 µM).[5]
  • Geometric Selection: The NMT binding pocket requires the fatty acyl chain to adopt a specific bent conformation around the C5-C6 bond. Palmitoyl-CoA, being two carbons longer, cannot accommodate this bend without steric clash, effectively excluding it from the active site despite similar chemical properties.

Physiological Pathways: The "Myristoyl Switch"

Myristoylation is not a static anchor; it is a dynamic regulatory mechanism. The hydrophobicity provided by the myristoyl group is often insufficient to permanently tether a protein to the membrane. Instead, it functions via a "Myristoyl Switch" mechanism, often coupled with a second signal (e.g., electrostatic interaction or a second lipidation event like palmitoylation).

Src Family Kinases (SFKs)

For Src kinase, myristoylation is the "ticket" to the plasma membrane, but the "seat" is secured by basic residues interacting with acidic phospholipids.

  • Mechanism: Newly synthesized Src is myristoylated.[2][6][7] It transiently associates with the membrane.

  • Activation: Phosphorylation or ligand binding can induce a conformational change that exposes the myristoyl group (flipping it out of a hydrophobic pocket), locking the kinase to the membrane where it phosphorylates downstream targets like FAK or EGFR.

Src_Activation Cytosol Cytosol: Inactive Src NMT_Step NMT attaches Myristate Cytosol->NMT_Step Co-translational Membrane_Weak Membrane: Weak Association (Myristate only) NMT_Step->Membrane_Weak Translocation Membrane_Strong Membrane: Stable Anchoring (Electrostatic + Lipid) Membrane_Weak->Membrane_Strong Basic Residue Interaction Signaling Downstream Signaling (Cell Proliferation/Migration) Membrane_Strong->Signaling Kinase Activation

Figure 2: The Src Kinase activation pathway relies on myristoylation for initial membrane recruitment, a critical step often upregulated in metastatic cancers.

Quantitative Data: Kinetic Parameters

The following table summarizes the kinetic parameters of Human and Murine NMT isoforms. Note the high affinity (low


) for Myristoyl-CoA, underscoring its role as a high-fidelity substrate.
Enzyme IsoformSubstrate

(µM)
Biological Context
Human NMT1 Myristoyl-CoA8.24 Ubiquitous; essential for embryogenesis.
Human NMT2 Myristoyl-CoA7.24 Distinct peptide specificity; implicated in apoptosis.
Murine NMT1 Myristoyl-CoA14.0 Comparable to human ortholog.
Murine NMT2 Myristoyl-CoA9.0 Higher affinity than NMT1 in murine models.
Human NMT1 HIV-1 Gag PeptideHigh Requires high concentration for effective assembly.
Human NMT2 HIV-1 Nef PeptideLow 5-fold higher catalytic efficiency than NMT1 for Nef.[8]

Data synthesized from kinetic profiling studies (See References [1][2]).

Experimental Methodology: Metabolic Labeling via Click Chemistry

To study N-myristoylation in a drug development context (e.g., validating target engagement of NMT inhibitors), Bioorthogonal "Click" Chemistry is the gold standard. It replaces radioactive [³H]-myristate with an alkyne-tagged analog (e.g., YnMyr or 12-ADA).

Protocol: In Situ Detection of Myristoylated Proteins

Objective: Visualize or enrich the myristoylated proteome in cultured cells.

  • Cell Culture & Labeling:

    • Seed cells (e.g., HeLa, Jurkat) to 70% confluence.

    • Treat with NMT inhibitor (if testing) for 1-2 hours.

    • Add YnMyr (Alkynyl-Myristate) to media (Final conc: 20-50 µM).

    • Incubate for 4-16 hours (allows metabolic incorporation into nascent proteins).

  • Lysis & Solubilization:

    • Wash cells with PBS. Lyse in buffer containing 1% SDS (essential to denature proteins and expose the alkyne tag).

    • Note: Avoid boiling if using heat-sensitive downstream probes, but SDS is critical for the click reaction efficiency.

  • Click Reaction (CuAAC):

    • Prepare Click Cocktail:

      • Azide-Tag: Biotin-Azide (for enrichment) or TAMRA-Azide (for gel imaging) (10-100 µM).

      • Catalyst: CuSO₄ (1 mM).

      • Reducing Agent: TCEP (1 mM) or Sodium Ascorbate.

      • Ligand: TBTA (100 µM) to stabilize Cu(I).

    • Incubate lysate with cocktail for 1 hour at Room Temp in dark.

  • Downstream Analysis:

    • In-Gel Fluorescence: Run SDS-PAGE and scan for fluorescence.

    • Proteomics: Precipitate proteins (MeOH/Chloroform), redissolve, bind to Streptavidin beads, digest with Trypsin, and analyze via LC-MS/MS.

Click_Workflow Cells Cell Culture + Alkyne-Myristate (YnMyr) Lysis Lysis (1% SDS) Cells->Lysis Metabolic Incorporation Click CuAAC Reaction (Azide-Tag + Cu(I)) Lysis->Click Bioorthogonal Tagging Analysis Analysis (Fluorescence / Mass Spec) Click->Analysis Detection

Figure 3: Workflow for detecting N-myristoylation using bioorthogonal chemistry. This method avoids radioactivity and allows for direct proteomic identification.[9]

Therapeutic Implications

Targeting the Myristoyl-CoA binding pocket is a validated strategy for:

  • Antifungals: Fungal NMTs (e.g., C. albicans) have distinct pocket geometries compared to human NMTs, allowing for selective inhibition.

  • Oncology: NMT inhibitors (e.g., PCLX-001 , IMP-366 ) are in clinical and preclinical development for lymphomas and solid tumors. They work by starving oncoproteins like Src and effector proteins in the B-cell receptor pathway of their essential lipid anchor, forcing them into the cytosol where they are degraded or inactive.

References

  • Kinetic characterization of human NMTs

    • Source: [Giang, D. K., & Cravatt, B. F. (1998).[8] A new, robust, and nonradioactive approach for exploring N-myristoylation. Journal of Biological Chemistry]([Link])

  • NMT Isozyme Specificity

    • Source:

  • Click Chemistry Protocols

    • Source:

  • Mechanism of NMT

    • Source:

  • NMT Inhibitors in Cancer

    • Source: [Beauchamp, E., et al. (2020).[10] Targeting N-myristoylation for therapy of B-cell lymphomas. Nature Communications]([Link])

Sources

An In-Depth Technical Guide to Myristoyl Coenzyme A: Structure and Molecular Properties

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Myristoyl Coenzyme A (Myristoyl-CoA) is a critical intermediate in cellular metabolism, formed from the conjugation of myristic acid, a 14-carbon saturated fatty acid, and Coenzyme A. Its principal role is to serve as the myristoyl group donor in the vital post-translational modification process known as N-myristoylation. This modification, catalyzed by N-myristoyltransferase (NMT), is essential for the proper localization and function of a wide array of proteins involved in signal transduction, oncogenesis, and infectious disease pathways. Understanding the precise chemical structure and molecular weight of Myristoyl-CoA is fundamental for researchers designing NMT inhibitors, developing novel therapeutic agents, and investigating the intricacies of cellular signaling and lipid metabolism.

Introduction: The Central Role of Acyl-CoAs in Cellular Biochemistry

Acyl-Coenzyme A (acyl-CoA) thioesters are central players in intermediary metabolism, acting as activated forms of fatty acids. This activation, via a high-energy thioester bond, renders the acyl group readily transferable in various biochemical reactions, from energy production through β-oxidation to the synthesis of complex lipids.[1] Among the diverse pool of cellular acyl-CoAs, Myristoyl-CoA stands out due to its specific and crucial function as the primary substrate for N-myristoylation.[2]

N-myristoylation is the irreversible, covalent attachment of a myristoyl group to the N-terminal glycine residue of a target protein.[3][4] This lipid modification enhances protein hydrophobicity, facilitating membrane association and mediating protein-protein interactions that are critical for cellular processes.[3][5] Given that many proteins involved in signaling cascades—such as the Src family kinases and Gα subunits—require myristoylation for their function, Myristoyl-CoA is positioned at a key regulatory node.[6][7] Consequently, the enzyme that utilizes it, N-myristoyltransferase (NMT), has emerged as a significant target for the development of novel therapeutics in oncology and for treating infectious diseases.[8] A thorough understanding of the substrate's molecular characteristics is the cornerstone of such endeavors.

The Chemical Architecture of Myristoyl Coenzyme A

Myristoyl-CoA is a complex molecule resulting from the covalent linkage of three distinct chemical moieties: a myristoyl group, a pantothenic acid (Vitamin B5) derivative, and an adenosine triphosphate (ATP) derivative. The empirical formula for the free acid form of Myristoyl-CoA is C₃₅H₆₂N₇O₁₇P₃S .[2][9][10]

The structure can be deconstructed as follows:

  • Myristoyl Group: This is the acyl component, derived from myristic acid (n-tetradecanoic acid), a saturated fatty acid with a 14-carbon backbone.[3] This long, hydrophobic carbon chain is a defining feature that influences the behavior of proteins to which it is attached.[1]

  • Coenzyme A (CoA): The "carrier" portion of the molecule, CoA itself is a sophisticated structure comprising:

    • β-Mercaptoethylamine: This unit provides the terminal sulfhydryl (-SH) group that forms a high-energy thioester bond with the carboxyl group of myristic acid. This linkage is the site of activation and subsequent transfer.

    • Pantothenic Acid: A vitamin B5 derivative that serves as a linker within the CoA molecule.

    • 3'-Phosphoadenosine 5'-Diphosphate (ADP): An adenosine nucleotide with an additional phosphate group at the 3' position of the ribose sugar. This part of the molecule provides a recognition handle for enzymes.

The complete structure is formed when the carboxyl group of myristic acid links to the thiol group of Coenzyme A, creating the S-tetradecanoate thioester of Coenzyme A.

The logical relationship between these components can be visualized as a workflow from precursor fatty acid to the final active molecule.

MyristoylCoA_Structure cluster_CoA Coenzyme A Moiety ADP 3'-Phospho-ADP Panto Pantothenic Acid ADP->Panto phosphodiester linkage Mercapto β-Mercaptoethylamine (-SH) Panto->Mercapto amide linkage MyristoylCoA Myristoyl-Coenzyme A Mercapto->MyristoylCoA MyristicAcid Myristic Acid (14-Carbon Fatty Acid) MyristicAcid->MyristoylCoA forms thioester bond with caption Components of Myristoyl-CoA.

Caption: Logical breakdown of Myristoyl-CoA's chemical structure.

For unambiguous identification in research and databases, a standardized set of identifiers is used. These are summarized in the table below.

IdentifierValueSource
IUPAC Name S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] tetradecanethioate[9]
Molecular Formula C₃₅H₆₂N₇O₁₇P₃S[2][9][10]
InChI Key DUAFKXOFBZQTQE-UHFFFAOYSA-N[9]
Canonical SMILES CCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O[9]
Synonyms Myristoyl-CoA, Tetradecanoyl-CoA, n-Tetradecanoyl Coenzyme A[11]
Physicochemical Properties: Molecular Weight and Solubility

The molecular weight of Myristoyl-CoA is a critical parameter for a range of experimental procedures, including quantitative mass spectrometry, preparation of standard solutions, and enzymatic assays. It is important to note that the molecular weight varies depending on whether the molecule is in its free acid form or a salt form, which is common for commercially available reagents.

FormMolecular Weight ( g/mol )Source
Free Acid 977.89[2][10][12]
Sodium Salt (Na⁺) 1000.88[13]
Lithium Salt (xLi⁺) 977.89 (free acid basis)[12]
Imidazole Salt 1182.1[11]

The disparity in reported salt molecular weights can be attributed to different salt forms (e.g., tetralithium vs. monosodium) and the inclusion of solvent molecules.

Myristoyl-CoA is typically supplied as a white or off-white lyophilized powder.[2] As a charged molecule with a large polar head group (the Coenzyme A portion), it is soluble in water. A reported solubility is 10 mg/mL in water.[11] However, due to the long hydrophobic myristoyl chain, it can exhibit amphipathic properties and may form micelles at higher concentrations. For experimental use, it is advisable to prepare fresh solutions and utilize sonication to ensure complete dissolution.

Biological Significance and Applications

The primary and most studied role of Myristoyl-CoA is as the essential substrate for N-myristoyltransferase (NMT).[14][15] NMT catalyzes the transfer of the myristoyl group from Myristoyl-CoA to the N-terminal glycine of nascent or processed proteins.[2][8]

Key Biological Roles:

  • Protein Targeting: Myristoylation acts as a hydrophobic anchor, promoting the localization of signaling proteins to cellular membranes, which is often a prerequisite for their activity.[5]

  • Signal Transduction: A vast number of proteins involved in cellular signaling pathways are myristoylated, making the availability of Myristoyl-CoA a key factor in regulating these cascades.[3]

  • Protein Stability: The myristoyl group can become an integral part of the protein's structure, stabilizing its conformation.[5]

  • Lipid Metabolism: Beyond its role in protein modification, Myristoyl-CoA is an intermediate in fatty acid metabolism and can be directed towards pathways for energy generation or the synthesis of other complex lipids like phosphatidylinositol.[1][11]

This central role makes Myristoyl-CoA and the NMT enzyme critical points of investigation for drug development, particularly in targeting diseases where signaling pathways are dysregulated, such as in various cancers and viral infections.[3][6]

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 1126, Myristoyl coenzyme A. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 65113, Myristoyl-coenzyme A. [Link]

  • NMT1 (N-myristoyltransferase 1). Atlas of Genetics and Cytogenetics in Oncology and Haematology. [Link]

  • Wikipedia. Myristoylation. [Link]

  • Coenza. Myristoyl Coenzyme A, Free acid. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 118855984, Myristoyl coenzyme A C14:0 lithium salt. [Link]

  • Bhatnagar, R. S., Fütterer, K., Waksman, G., & Gordon, J. I. (1999). Structure of N-myristoyltransferase with bound myristoylCoA and peptide substrate analogs. The Journal of biological chemistry, 274(21), 14873–14883. [Link]

  • Bultsma, Y., & Lennon, A. (2010). Characterization of Type I and Type II myristoyl-CoA:protein N-myristoyltransferases with the Acyl-CoAs found on heterogeneously acylated retinal proteins. Investigative ophthalmology & visual science, 51(11), 5531–5538. [Link]

  • Fütterer, K., et al. (1999). Structure of N-myristoyltransferase with bound myristoylCoA and peptide substrate analogs. ResearchGate. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 25244582, myristoyl-CoA(4-). [Link]

  • Wright, M. H., Heal, W. P., & Tate, E. W. (2010). Protein myristoylation in health and disease. Journal of chemical biology, 3(1), 19–35. [Link]

  • Manabe, S. (2002). Chemical structure of the myristoyl moiety. ResearchGate. [Link]

  • Ducker, C. E., & Upson, J. J. (2011). Inhibition of Protein N-Myristoylation: A Therapeutic Protocol in Developing Anticancer Agents. ResearchGate. [Link]

Sources

Technical Whitepaper: The Strategic Role of Myristoyl-CoA in Cell Signaling and Membrane Targeting

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Myristoyl-CoA is not merely a lipid donor; it is a high-fidelity molecular key that unlocks specific protein localizations and regulatory states. Unlike the reversible nature of palmitoylation or the permanent anchor of prenylation, N-myristoylation acts as a dynamic "molecular switch," governing the behavior of oncogenes (e.g., Src, Ras) and viral assembly complexes (e.g., HIV-1 Gag). This guide dissects the mechanistic imperative of Myristoyl-CoA, details the "Myristoyl Switch" phenomenon, and provides a validated, click-chemistry-based protocol for profiling the myristoylated proteome—essential for modern drug development targeting N-myristoyltransferase (NMT).

The Enzymatic Machinery: N-Myristoyltransferase (NMT)[1][2][3][4][5]

The attachment of myristate (a 14-carbon saturated fatty acid) to the N-terminal glycine of a protein is catalyzed by N-myristoyltransferase (NMT).[1][2][3][4][5] This is a co-translational modification, occurring on the ribosome, though post-translational myristoylation can occur during apoptosis (e.g., BID cleavage).

The Ordered Bi-Bi Mechanism

NMT operates via an ordered Bi-Bi reaction mechanism .[1] This kinetic detail is critical for inhibitor design. The enzyme does not bind the peptide substrate randomly; it must first bind Myristoyl-CoA.[2]

  • Apo-NMT binds Myristoyl-CoA .[1][2]

  • This binding induces a conformational change (allosteric shift) in NMT, creating a high-affinity binding pocket for the Peptide Substrate .

  • Transfer: The myristoyl group is transferred to the N-terminal Glycine amine via nucleophilic addition-elimination.[1][5]

  • Release: CoA is released first, followed by the myristoylated protein.

Drug Discovery Insight: Competitive inhibitors targeting the peptide binding site are often ineffective unless they account for the Myristoyl-CoA-induced conformational state. Most potent NMT inhibitors (e.g., PCLX-001) exploit the Myristoyl-CoA binding pocket or the ternary complex.

Visualization: The NMT Catalytic Cycle

NMT_Cycle Apo Apo-NMT Enzyme Binary Binary Complex (NMT + Myr-CoA) Apo->Binary 1. Binding Ternary Ternary Complex (NMT + Myr-CoA + Peptide) Binary->Ternary 2. Peptide Entry Product Product Complex (NMT + Myr-Protein + CoA) Ternary->Product 3. Transfer Product->Apo 4. Release CoA Output: CoA-SH Product->CoA First Release MyrProt Output: Myr-Protein Product->MyrProt Second Release MyrCoA Input: Myristoyl-CoA MyrCoA->Binary Peptide Input: Peptide (Gly-) Peptide->Ternary

Figure 1: The Ordered Bi-Bi Mechanism of NMT. Note that peptide binding is dependent on prior Myristoyl-CoA binding.

The "Myristoyl Switch": A Logic Gate for Signaling

The 14-carbon chain is not hydrophobic enough to permanently anchor a protein to the membrane (binding energy


, which allows for reversible dissociation). Cells exploit this weak affinity to create a "Myristoyl Switch."
Mechanism of the Switch

Proteins like Arf1 (ADP-ribosylation factor) and c-Src utilize this mechanism to toggle between cytosolic and membrane-bound states.

  • OFF State (Cytosolic): The myristoyl group is sequestered inside a hydrophobic pocket within the protein structure.[6]

  • ON State (Membrane): A trigger (Ligand binding, GTP exchange, or Phosphorylation) causes a conformational change that extrudes the myristoyl group, allowing it to insert into the lipid bilayer.

Case Study: Arf1 Activation

In Arf1, the switch is driven by nucleotide exchange.

  • Arf1-GDP: Myristate is buried.

  • Arf1-GTP: Helix amphipathicity changes, myristate is exposed, and the protein locks onto the Golgi membrane to initiate vesicle budding.

Visualization: The Myristoyl Switch

Myr_Switch cluster_membrane Plasma/Golgi Membrane Cytosolic OFF: Cytosolic (Myristate Buried) Transition Activation Trigger (e.g., GEF adds GTP) Cytosolic->Transition Signal Input Membrane ON: Membrane Bound (Myristate Exposed) Transition->Membrane Conformational Change (Lipid Extrusion) Membrane->Cytosolic Deactivation (GTP Hydrolysis)

Figure 2: The Myristoyl Switch Mechanism.[2] The transition from cytosolic to membrane-bound is gated by a structural change that exposes the lipid anchor.

Experimental Protocol: Metabolic Labeling via Click Chemistry

Objective: To profile myristoylated proteins in live cells without using hazardous radioactive


H-myristate.
Method:  Bioorthogonal "Click" Chemistry (CuAAC).
Principle:  Cells are fed an alkynyl-myristate analog (Myr-Alkyne). NMT accepts this analog as a substrate (due to steric tolerance). Post-lysis, the alkyne is reacted with an Azide-Fluorophore or Azide-Biotin.
Reagents & Concentrations
ReagentConcentrationFunction
Alkynyl-Myristate (12-DA) 20–50

M
Metabolic probe (Substrate for NMT).
Myristic Acid (Unlabeled) 100

M
For competition controls (validates specificity).
Azide-Biotin/Fluor 10–20

M
Detection tag.
CuSO

1 mMCatalyst source.
THPTA 2 mMLigand to stabilize Cu(I) and prevent protein oxidation.
Sodium Ascorbate 4 mMReducing agent (Cu(II)

Cu(I)).
Step-by-Step Workflow

Step 1: Cell Culture & Depletion

  • Seed cells (e.g., HeLa, HEK293) to 70% confluency.

  • Crucial: Wash cells with PBS and incubate in fatty-acid-free medium for 1 hour prior to labeling. This depletes endogenous myristoyl-CoA pools, increasing the incorporation efficiency of the analog.

Step 2: Metabolic Pulse

  • Add Alkynyl-Myristate (final 20–50

    
    M) to the media.
    
  • Incubate for 4–6 hours. (Longer incubations may lead to toxicity or non-specific incorporation into non-target lipids).

  • Control: Treat one set of cells with 2-Hydroxymyristic acid (NMT inhibitor) or excess unlabeled myristate to prove NMT-dependence.

Step 3: Lysis & Click Reaction

  • Lyse cells in a buffer containing 1% SDS (SDS is essential to denature proteins, exposing the alkyne tag for the click reaction).

  • Prepare the Click Master Mix (Add in order):

    • Lysate (1 mg/mL)

    • Azide-Biotin

    • CuSO

      
       / THPTA premix
      
    • Sodium Ascorbate (Add last to start reaction).

  • Incubate for 1 hour at Room Temp in the dark.

Step 4: Analysis

  • Western Blot: Run on SDS-PAGE. Detect with Streptavidin-HRP.

  • Proteomics: Precipitate proteins, digest with trypsin, enrich biotinylated peptides on Neutravidin beads, and analyze via LC-MS/MS.

Visualization: Click Chemistry Workflow

Click_Workflow Cell Live Cells (Fatty Acid Starved) Pulse Pulse with Alkynyl-Myristate Cell->Pulse Lysis Lysis (1% SDS) + Denaturation Pulse->Lysis Reaction CuAAC Click Reaction (Cu + Ascorbate + Azide-Tag) Lysis->Reaction Detection Analysis (Western / Mass Spec) Reaction->Detection

Figure 3: Bioorthogonal Labeling Workflow.[7][8] The critical step is the CuAAC reaction performed on denatured lysates.

Therapeutic Implications: NMT as a Drug Target

NMT is upregulated in several cancers (colon, breast) and is essential for the replication of myristoylated viruses.[9][10]

  • In Oncology: Inhibiting NMT blocks the localization of Src family kinases, preventing downstream oncogenic signaling.

    • Leading Candidate:PCLX-001 (an analog of DDD86481).[11] It has shown efficacy in hematologic malignancies by inducing ER stress and apoptosis in cancer cells dependent on myristoylated survival signals [1].

  • In Virology: HIV-1 Gag protein requires myristoylation for targeting the plasma membrane for viral budding. NMT inhibitors (e.g., IMP-1088 ) effectively block this step, locking the virus in the cytosol [2].

References

  • Beauchamp, E., et al. (2020). Targeting N-myristoylation for therapy of B-cell lymphomas. Nature Communications. [Link]

  • Mousnier, A., et al. (2018). Fragment-derived inhibitors of human N-myristoyltransferase block capsid assembly and replication of the common cold virus. Nature Chemistry. [Link]

  • Resh, M. D. (1999). Fatty acylation of proteins: new insights into membrane targeting of myristoylated and palmitoylated proteins. Biochimica et Biophysica Acta (BBA). [Link]

  • Farazi, T. A., et al. (2001).[1] The structure and mechanism of eukaryotic N-myristoyltransferase.[5] Journal of Biological Chemistry.[12] [Link]

Sources

Myristoyl Coenzyme A hydrate CAS number and physical properties

Author: BenchChem Technical Support Team. Date: February 2026

Myristoyl Coenzyme A Hydrate: Technical Specifications & Application Guide

Executive Summary

Myristoyl Coenzyme A (Myristoyl-CoA) is the activated thioester form of myristic acid (C14:[1][2][3]0) and an essential cofactor in lipid metabolism and cell signaling.[1][2] It serves as the obligate substrate for N-myristoyltransferase (NMT) , an enzyme responsible for the co-translational modification of proteins involved in oncogenesis and viral replication. This guide synthesizes the physicochemical properties, handling protocols, and drug development applications of Myristoyl-CoA, specifically addressing its hydrated salt forms used in research.

Part 1: Chemical Identity & Physical Properties[2][3]

Commercially, "Myristoyl Coenzyme A hydrate" is rarely supplied as a neutral free acid due to instability.[4] It is almost exclusively available as a Lithium or Sodium salt hydrate .[2][4] The "hydrate" designation refers to the variable water content trapped within the crystal lattice of the salt, which must be accounted for in precise molarity calculations.

Core Identifiers
PropertySpecification
CAS Number (Lithium Salt) 187100-75-0 (Most common research grade)
CAS Number (Sodium Salt) 3130-72-1
CAS Number (Free Acid) Not typically assigned unique CAS; often referenced under generic CoA derivatives.[1][2]
IUPAC Name S-(2-{3-[(2R)-4-{phosphoryl}oxy-2-hydroxy-3,3-dimethylbutanamido]propanamido}ethyl) tetradecanethioate
Molecular Formula C₃₅H₆₂N₇O₁₇P₃S[2][5][6][7] · xLi · yH₂O (Variable salt/hydration)
Molecular Weight 977.89 g/mol (Free Acid Basis)
Physicochemical Characterization
ParameterValue / DescriptionNotes for Experimental Design
Solubility > 10 mg/mL in WaterSoluble in neutral buffers (PBS, pH 7.2).[1][2] Avoid acidification below pH 4.[2][4]0.
Appearance White to off-white powderHygroscopic.[2] Handle in low humidity.[2][4]
Absorbance (

)
260 nm

(Adenine moiety).[2]
Critical Micelle Conc.[2][4][8][9][10] (CMC) ~10 - 50 µMCritical: Assays must be run below CMC to ensure monomeric substrate availability.[2]
Stability Unstable as free acidLithium salts are stable for >1 year at -20°C. Hydrolyzes rapidly at pH > 8.[2][4]0.

Part 2: Mechanistic Role in Cell Biology[3]

Myristoyl-CoA is the donor substrate for N-myristoylation , a lipid modification occurring on the N-terminal glycine of nascent polypeptides.[1][2][3][11] This irreversible modification is critical for membrane targeting and protein-protein interactions.[1][2][4]

The N-Myristoylation Pathway

The reaction follows an Ordered Bi-Bi mechanism where Myristoyl-CoA binds to NMT first, inducing a conformational change that creates the binding pocket for the peptide substrate.[12]

N_Myristoylation_Pathway NMT Apo-NMT (Inactive) Binary Binary Complex (NMT-MyrCoA) NMT->Binary + MyrCoA (Binding induces conf. change) MyrCoA Myristoyl-CoA MyrCoA->Binary Ternary Ternary Complex Binary->Ternary + Peptide Peptide Nascent Peptide (N-term Gly) Peptide->Ternary Product Myristoylated Protein Ternary->Product Catalysis (Peptide Release) CoA Free CoA-SH Ternary->CoA CoA Release

Figure 1: Ordered Bi-Bi mechanism of N-Myristoyltransferase (NMT). Myristoyl-CoA binding is the rate-limiting step that primes the enzyme for peptide recognition.[1][2][4]

Part 3: Experimental Handling & Protocols

Core Principle: Myristoyl-CoA is a high-energy thioester.[1][2][4] Its hydrolysis is thermodynamically favorable, meaning improper storage or pH conditions will lead to rapid degradation into free Coenzyme A and myristic acid.[4]

Stock Solution Preparation Protocol

This protocol ensures minimal hydrolysis and accurate concentration determination.[4]

  • Weighing: Weigh the lyophilized powder rapidly. The salt is hygroscopic; prolonged exposure to air will alter the effective mass.

  • Solvent Choice: Dissolve in 10 mM Sodium Acetate buffer (pH 5.0 - 5.5) or distilled water.[1][2][4]

    • Why? The thioester bond is most stable at slightly acidic pH (4.5–6.0).[1][2] Neutral/alkaline pH accelerates hydrolysis.[2][4]

  • Concentration Check (Self-Validating Step):

    • Dilute a small aliquot (e.g., 1:50) in 100 mM phosphate buffer (pH 7.0).

    • Measure Absorbance at 260 nm (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
      ).[2][4]
      
    • Calculate concentration: ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
      .[2][4]
      
    • Note: This validates the actual active concentration, correcting for water/lithium content.

  • Storage: Aliquot into single-use volumes (e.g., 50 µL) and store at -80°C .

    • Warning: Do not freeze-thaw more than once.[1][2][4]

Activity Assay Considerations

When designing NMT assays, the concentration of Myristoyl-CoA must be controlled relative to its Critical Micelle Concentration (CMC) .[1][2][4]

  • Below CMC (< 10 µM): Myristoyl-CoA exists as monomers.[1][2] Ideal for kinetic studies (

    
     determination).[2][4]
    
  • Above CMC (> 50 µM): Micelles form. This can inhibit NMT activity or cause non-specific binding to proteins ("detergent effects").[1][2][4]

  • Recommendation: Maintain assay concentrations between 1–10 µM for physiological relevance.

Part 4: Application in Drug Discovery[3]

Myristoyl-CoA analogs and NMT inhibitors are high-value targets in oncology and infectious disease research.[1][2][4]

Therapeutic Targets
  • Oncology: NMT levels are elevated in colon and breast cancers. Inhibitors prevent the activation of oncogenic kinases (e.g., c-Src).[2][4]

  • Infectious Disease:

    • Malaria:[1][2][13]Plasmodium falciparum NMT (PfNMT) is essential for parasite viability.[2][4]

    • Fungal Infections:[1][2][4]Candida albicans NMT is distinct enough from human NMT to allow selective targeting.[2][4]

High-Throughput Screening (HTS) Workflow

A standard fluorescence-based assay for screening NMT inhibitors uses Myristoyl-CoA as the substrate.[1][2][4]

HTS_Workflow Step1 1. Mix Enzyme & Inhibitor (NMT + Test Compound) Step2 2. Add Substrates (Myristoyl-CoA + Peptide-Fluorophore) Step1->Step2 Equilibrate Step3 3. Incubation (30 min @ 25°C) Step2->Step3 Initiate Reaction Step4 4. Detection (Fluorescence Polarization or ELISA) Step3->Step4 Measure

Figure 2: Standard HTS workflow for NMT inhibitors. Myristoyl-CoA is added last to initiate the reaction, ensuring inhibitors interact with the Apo-enzyme or Binary complex.[2][4]

References

  • Sigma-Aldrich. Myristoyl Coenzyme A Lithium Salt Product Specification. Retrieved from [1][2][4]

  • PubChem. Myristoyl-coenzyme A (Compound CID 65113).[1][2][4] National Library of Medicine. Retrieved from

  • Cayman Chemical. Myristoyl-Coenzyme A (imidazole salt) Product Insert. Retrieved from

  • Utsumi, T., et al. (2021). Myristoylation-dependent activation of N-myristoyltransferase plays a role in immune response modulation.[1][2][4] Cellular & Molecular Immunology. Retrieved from

  • Wright, M. H., et al. (2017). Global analysis of protein N-myristoylation and exploration of N-myristoyltransferase as a drug target in pathogenic protozoa.[1][2] Frontiers in Immunology. Retrieved from [2][4]

Sources

Mechanistic & Experimental Framework: Co-translational Myristoylation via Myristoyl-CoA

[1]

Executive Summary

N-myristoylation is not merely a lipid anchor attachment; it is a critical, irreversible co-translational checkpoint that dictates the fate of the nascent proteome. Driven by N-myristoyltransferase (NMT) , this reaction involves the transfer of myristate (C14:[1][2][3][4][5][6][7][8]0) from Myristoyl-CoA to the N-terminal glycine of a growing polypeptide chain.[1][3][4][9]

For researchers and drug developers, understanding the precise Ordered Bi-Bi mechanism and the Ribosome-NAC-NMT handover is essential. Dysregulation of this pathway is a hallmark of specific cancers and viral replication cycles, making NMT a high-value therapeutic target. This guide moves beyond textbook definitions to provide a rigorous mechanistic breakdown and a field-validated experimental workflow for interrogating myristoylation in live cells.

The Mechanistic Core: Ordered Bi-Bi Reaction

To target or study NMT effectively, one must understand its kinetic gating.[10] NMT does not bind its substrates randomly; it follows a strictly Ordered Bi-Bi mechanism .

The Kinetic Sequence
  • Apo-Enzyme State: The catalytic site is initially accessible only to Myristoyl-CoA. The peptide binding pocket is conformationally occluded.

  • The Myristoyl Switch (First Binding Event): Myristoyl-CoA binds to the apo-enzyme. This binding event induces a massive conformational change in the NMT structure (specifically the Ab-loop), opening the peptide binding groove.

    • Scientific Insight: This is a crucial specificity checkpoint. The enzyme will not bind the nascent peptide unless it is already "charged" with the lipid donor.

  • Peptide Recognition (Second Binding Event): The nascent polypeptide (with an exposed N-terminal Glycine) enters the newly formed pocket.

  • Catalysis: The N-terminal amine of the glycine performs a nucleophilic attack on the thioester carbonyl of Myristoyl-CoA.[9]

  • Product Release: Free CoA is released first, followed by the myristoylated peptide.

Visualization of the Catalytic Cycle

The following diagram illustrates the kinetic flow and the "dead-end" inhibition complexes relevant to drug discovery.

NMT_MechanismApoApo-NMTBinaryBinary Complex(NMT : Myr-CoA)Apo->Binary+ Myr-CoA(Conformational Switch)TernaryTernary Complex(NMT : Myr-CoA : Peptide)Binary->Ternary+ Nascent Peptide(N-Gly)InhibitorNMT Inhibitor(Competes with Peptide)Binary->InhibitorTraps EnzymeProductProduct Complex(NMT : CoA : Myr-Peptide)Ternary->ProductNucleophilic Attack(Transfer)Product->Binary- CoA(Release)ReleaseMyr-Peptide ReleasedProduct->Release- Myr-Peptide

Figure 1: The Ordered Bi-Bi Catalytic Cycle of NMT. Note that Peptide binding is dependent on prior Myr-CoA binding.[10][11]

The Co-translational Assembly Line

In a cellular context, NMT does not float freely waiting for substrates; it is recruited to the ribosomal exit tunnel. This spatial organization ensures that myristoylation occurs immediately after the N-terminus emerges from the ribosome, often before the rest of the protein is synthesized.

The Hand-off Mechanism
  • Ribosome & NAC: The Nascent Polypeptide-Associated Complex (NAC) binds to the ribosome and acts as a gatekeeper.[6][12]

  • MetAP Action: The initiator Methionine is removed by Methionine Aminopeptidase (MetAP) .[2][4][13][14] This is a prerequisite, as NMT strictly requires an N-terminal Glycine.

  • NMT Recruitment: NMT interacts with the ribosome-NAC complex.[4][6][12]

  • Modification: As the Glycine is exposed, NMT (loaded with Myr-CoA) immediately modifies it.

Why this matters: If MetAP fails or is inhibited, the initiator Methionine remains, blocking NMT access. This creates a dependency chain: MetAP Activity


 NMT Activity

Ribosome_WorkflowRibosomeRibosome(Exit Tunnel)NascentNascent Chain(Met-Gly-...)Ribosome->NascentTranslationMetAPMetAP Enzyme(Methionine Removal)Nascent->MetAPSubstrate EntryGlycineExposed N-GlycineMetAP->Glycine- MethionineNMTNMT : Myr-CoAGlycine->NMTRecognitionMyrProtMyristoylated ProteinNMT->MyrProtTransfer

Figure 2: The Co-translational Hand-off. MetAP activity is the upstream gatekeeper for NMT substrate availability.[8]

Experimental Framework: Metabolic Labeling & Click Chemistry

To study this process in live cells, we utilize bioorthogonal chemistry.[1][15] This approach replaces natural myristate with an alkyne-tagged analog (e.g., YnMyr ), which can be chemically coupled to a detection tag after cell lysis.[16]

Protocol: Metabolic Labeling with YnMyr

Objective: Selectively label and visualize myristoylated proteins in mammalian cells.

StepActionCritical Technical Note
1. Seeding Seed cells (e.g., HeLa, HEK293) to reach 70-80% confluency.Over-confluency can reduce metabolic rate and labeling efficiency.
2. Pulse Replace media with DMEM + 20-50 µM YnMyr (Alkynyl-myristate). Incubate 4-16 hours.Control: Treat a parallel plate with 20 µM Myristic Acid (competitor) or NMT Inhibitor (e.g., IMP-1088) to prove specificity.
3. Lysis Wash with PBS.[15][17][18] Lyse in buffer containing 1% SDS + Protease Inhibitors.[17]High SDS (1%) is required to solubilize membrane-associated myristoylated proteins.
4. Click Rxn Add Click Reagents: Azide-Biotin (or Fluorophore), CuSO4, TCEP, TBTA. Incubate 1 hr @ RT.Order of Addition: Add CuSO4 last or premix Cu/Ligand to prevent protein precipitation.
5. Precip Precipitate proteins (Methanol/Chloroform or Acetone).Removes unreacted free probe which causes high background.
6. Analysis Resuspend in SDS-loading buffer. Run SDS-PAGE -> Streptavidin Blot.If using fluorescent azide, scan gel directly.
Critical Validation: The Hydroxylamine Test

Since S-palmitoylation (thioester) can sometimes incorporate myristate analogs, you must distinguish between N-myristoylation (Amide bond, stable) and S-acylation (Thioester bond, labile) .

  • Protocol: Treat duplicate blots/gels with Neutral Hydroxylamine (1M, pH 7.0) .

  • Result: S-palmitoylation signals will vanish (cleaved). N-myristoylation signals will remain (stable).

Click_WorkflowCellLive CellsPulsePulse with YnMyr(Alkyne-Myristate)Cell->PulseLysisLysis (1% SDS)Pulse->LysisClickCuAAC Click Reaction(+ Azide-Biotin)Lysis->ClickPrecipProtein Precipitation(Remove Free Probe)Click->PrecipDetectStreptavidin Blot / Mass SpecPrecip->Detect

Figure 3: Bioorthogonal Labeling Workflow. The precipitation step is critical for signal-to-noise ratio.

Therapeutic Implications: NMT as a Drug Target

NMT is upregulated in several cancers (e.g., Colon, Breast) and is essential for the survival of parasites (Leishmania, Plasmodium).

Mechanism of Inhibition

Modern NMT inhibitors (e.g., PCLX-001 , IMP-1088 ) generally bind to the peptide-binding pocket after Myr-CoA has bound.

  • Mode of Action: They act as non-competitive inhibitors with respect to Myristoyl-CoA but competitive with respect to the peptide.

  • The Trap: They lock the enzyme in the binary complex (NMT:Myr-CoA), preventing the release of CoA and the binding of the protein substrate. This "dead-end" complex effectively shuts down the myristoylation of the entire proteome, leading to apoptosis in cancer cells dependent on myristoylated signaling factors (e.g., Src, various kinases).

References

  • Mechanism of NMT: Farazi, T. A., Waksman, G., & Gordon, J. I. (2001). The biology and enzymology of protein N-myristoylation. Journal of Biological Chemistry. Link

  • Ribosome Association: Giglione, C., & Meinnel, T. (2021). The N-terminal modification of proteins: A major and ubiquitous regulation of the proteome. Journal of Molecular Biology. Link

  • Click Chemistry Protocol: Thinon, E., et al. (2014). Global profiling of co- and post-translationally N-myristoylated proteomes in human cells. Nature Communications. Link

  • NMT Inhibitors: Beauchamp, E., et al. (2020). Targeting N-myristoylation for therapy of B-cell lymphomas. Nature Communications. Link

  • MetAP Dependency: Varland, S., Osberg, C., & Arnesen, T. (2015). N-terminal modifications of cellular proteins: The enzymes involved, their substrate specificities and biological effects.[4] Proteomics. Link

Sources

Methodological & Application

Application Note: Optimizing Aqueous Stability of Myristoyl Coenzyme A

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals requiring high-integrity protocols for the handling of Myristoyl Coenzyme A (Myristoyl-CoA). It synthesizes physicochemical principles with practical laboratory workflows.

Executive Summary

Myristoyl-CoA (C14:0-CoA) is a critical intermediate in lipid metabolism and a substrate for N-myristoyltransferase (NMT). Its amphiphilic nature and labile thioester bond present distinct stability challenges in aqueous solution. Improper storage leads to rapid hydrolysis, disulfide formation, and micellar aggregation artifacts that compromise enzymatic assays.

This guide defines a self-validating protocol for preparing aqueous stocks that minimizes hydrolysis (by pH control) and manages aggregation (by acknowledging Critical Micelle Concentration). The core recommendation is to store aqueous stocks at pH 4.5–5.5 at -80°C, strictly avoiding alkaline conditions.

Physicochemical Fundamentals

To handle Myristoyl-CoA effectively, one must understand the three mechanisms driving its degradation and behavior.

The Thioester Instability (The "Hydrolysis Trap")

The carbonyl carbon of the thioester bond is highly susceptible to nucleophilic attack by hydroxide ions (


).
  • Mechanism: Base-catalyzed hydrolysis cleaves the acyl chain from the CoA moiety, yielding free Myristic Acid and free Coenzyme A (CoASH).

  • Kinetic Reality: At pH 8.0 (common for enzymatic assays), the half-life of Acyl-CoA decreases significantly compared to pH 5.0.

  • Secondary Degradation: The released CoASH contains a free thiol (-SH), which rapidly oxidizes to form CoA disulfides (CoA-S-S-CoA) in the presence of oxygen, further complicating analysis.

Critical Micelle Concentration (CMC)

Myristoyl-CoA is an amphiphile with a long hydrophobic tail (C14) and a hydrophilic head (CoA).

  • CMC Range: ~20–50 µM (approx. 0.02–0.05 mg/mL) in aqueous buffer.[1]

  • Implication: Standard stock solutions (typically 1–10 mM) are supramicellar . They exist as micelles, not monomers.

  • Handling Rule: Upon thawing, micelles require gentle but thorough mixing to ensure homogeneity. Dilution into the assay buffer (usually to nanomolar/low micromolar range) breaks these micelles into monomers, which are the active substrate species.

Acyl Migration

While less rapid than hydrolysis, the myristoyl group can migrate from the sulfur atom to the hydroxyl groups of the ribose ring (O-N or O-S migration) under alkaline conditions, rendering the molecule biologically inactive for thioester-dependent enzymes.

Visualization: Degradation Pathways

The following diagram illustrates the degradation logic and why pH control is the primary defense.

MyristoylCoA_Degradation cluster_conditions Stability Zone MyrCoA Myristoyl-CoA (Active Thioester) Hydrolysis Hydrolysis (pH > 7.0) MyrCoA->Hydrolysis Nucleophilic Attack (OH-) MyrAcid Myristic Acid (Insoluble ppt) Hydrolysis->MyrAcid CoASH Free Coenzyme A (Thiol) Hydrolysis->CoASH Dimer CoA Disulfide (Inactive Dimer) CoASH->Dimer Oxidation (O2)

Figure 1: Degradation pathway of Myristoyl-CoA. High pH accelerates hydrolysis; subsequent oxidation renders the CoA moiety inactive.

Protocol: Optimal Stock Preparation

Objective: Prepare a 10 mM stock solution that remains stable for >6 months.

Reagents Required[1][2][3][4][5][6][7]
  • Myristoyl Coenzyme A (Lithium or Ammonium salt)

  • Buffer A (Stability Buffer): 10 mM Sodium Acetate, pH 5.0 (or 10 mM KH2PO4 adjusted to pH 5.0).

    • Why pH 5.0? This is the "stability valley" where thioester hydrolysis is minimal, yet the CoA phosphate groups remain soluble.

  • Solvent B (Optional): 50% Ethanol/Water (only if assay tolerates organic solvent).

Step-by-Step Workflow
Step 1: Environmental Control
  • Work on ice.

  • Use degassed buffers (sparged with Nitrogen or Argon) if possible to prevent thiol oxidation of any trace free CoA.

Step 2: Dissolution (The "Cold Vortex")
  • Calculate the volume required for a 10 mM concentration. (MW ≈ 1030–1050 g/mol depending on salt form; check label).

  • Add Buffer A (pH 5.0) to the powder.

  • Do NOT sonicate vigorously. Sonication generates local heat spots that cleave thioesters.

  • Vortex intermittently in 10-second bursts, returning the tube to ice in between, until the solution is clear.

    • Note: At 10 mM, the solution is micellar and may appear slightly viscous or opalescent, but should not contain particulates.

Step 3: Aliquoting
  • Divide into single-use aliquots (e.g., 20–50 µL).

  • Rationale: Freeze-thaw cycles disrupt micelle structures and introduce condensation water that alters concentration. Single-use aliquots eliminate this variable.

Step 4: Flash Freezing & Storage
  • Flash freeze aliquots in liquid nitrogen or dry ice/ethanol.

  • Store at -80°C .

    • Data: Stability at -80°C is significantly superior to -20°C for aqueous acyl-CoAs.

Quality Control (Self-Validating System)

Before running expensive enzymatic assays (e.g., NMT activity), validate the integrity of your stock.

Method A: The A232/A260 Ratio Check (Rapid)

The thioester bond absorbs at ~232 nm, while the adenine ring absorbs at 260 nm.

  • Dilute a small aliquot in 100 mM Tris-HCl pH 8.0 (or water).

  • Measure Absorbance at 232 nm and 260 nm.

  • Target Ratio (A232/A260): ~0.5 – 0.6.

    • Interpretation: A significantly lower ratio (< 0.3) indicates hydrolysis (loss of thioester absorbance).

Method B: HPLC Validation (Definitive)

For critical drug development assays, use HPLC to separate Myristoyl-CoA from free CoA and isomers.

ParameterCondition
Column C18 Reverse Phase (e.g., 5 µm, 4.6 x 150 mm)
Mobile Phase A 50 mM Ammonium Phosphate, pH 5.3
Mobile Phase B Acetonitrile
Gradient 0-2 min: 2% B; 2-20 min: linear to 60% B.
Detection UV at 254 nm (Adenine) and 232 nm (Thioester)
Retention Free CoA elutes early; Myristoyl-CoA elutes late (hydrophobic).

Experimental Workflow Diagram

Protocol_Workflow Start Lyophilized Powder (-20°C) Weigh Weigh/Resuspend Buffer: 10mM Na-Acetate pH 5.0 Start->Weigh Dissolve Dissolve (Ice + Vortex, No Heat) Weigh->Dissolve QC QC Check A232/A260 Ratio ~ 0.55 Dissolve->QC Optional Aliquot Aliquot (20-50 µL) Single-Use Tubes Dissolve->Aliquot Freeze Flash Freeze Store at -80°C Aliquot->Freeze Use Thaw on Ice Dilute immediately into Assay Freeze->Use

Figure 2: Recommended workflow for preparation and storage. Note the critical pH 5.0 buffer step.

Troubleshooting & FAQ

Q: My solution is cloudy after thawing.

  • Cause: You are likely near the CMC or the "Krafft point" (temperature below which solubility drops).

  • Fix: Warm the tube briefly to 25°C in your hand and vortex gently. If it clears, it was micellar/temperature related. If particulates remain, it is likely hydrolyzed myristic acid (insoluble). Discard.

Q: Can I use PBS (pH 7.4)?

  • Analysis: PBS is acceptable for immediate use in an assay but poor for storage . At pH 7.4, the hydrolysis rate is orders of magnitude higher than at pH 5.0.

Q: Why not store in 100% organic solvent?

  • Insight: While Myristoyl-CoA is soluble in ethanol/methanol, these solvents can precipitate enzymes in your downstream assay. If your assay tolerates it, a 50:50 Ethanol:Buffer (pH 5) stock is extremely stable.

References

  • Mechanism of Thioester Hydrolysis: Connors, K. A. (1990). Chemical Kinetics: The Study of Reaction Rates in Solution. VCH Publishers. (Establishes base-catalyzed hydrolysis mechanism of thioesters).
  • Acyl-CoA Stability & Analysis

    • Boyington, J. C., et al. (2005). Stability of fatty acyl-coenzyme A thioester ligands... Journal of Lipid Research. Link

    • (Demonstrates rapid degradation of Acyl-CoA in aqueous buffers
  • Critical Micelle Concentration Data

    • Constantinides, P. P., & Steim, J. M. (1985). Physical properties of fatty acyl-CoA.[2][3][4][5] Critical micelle concentrations... Archives of Biochemistry and Biophysics. Link

    • (Defines CMC of long-chain Acyl-CoAs in the low micromolar range).
  • NMT Assay Protocols

    • Towler, D. A., et al. (1987). Purification and characterization of yeast myristoyl CoA:protein N-myristoyltransferase. PNAS. Link

    • (Provides context for substrate handling in enzym

Sources

Synthesis of myristoylated peptides using Myristoyl CoA substrate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Enzymatic Synthesis of N-Myristoylated Peptides using Myristoyl-CoA

Introduction & Biological Context

N-myristoylation is a co-translational or post-translational lipid modification essential for membrane targeting, protein-protein interactions, and signal transduction.[1] The reaction involves the irreversible transfer of myristate (a 14-carbon saturated fatty acid) from the donor substrate, Myristoyl-Coenzyme A (Myristoyl-CoA) , to the N-terminal glycine of a target peptide or protein.[2][3][4][5][6][7] This reaction is catalyzed by N-myristoyltransferase (NMT) .[2][3][4][5][6][7]

Unlike chemical synthesis methods (e.g., using myristic anhydride during SPPS), which are prone to side reactions and lack biological specificity, enzymatic synthesis using NMT and Myristoyl-CoA offers superior regioselectivity. It strictly requires an N-terminal Glycine and recognizes specific downstream residues (e.g., Ser/Thr at position 5), ensuring that the resulting peptide mimics the native biological state.

Key Applications:

  • Validation of NMT substrate specificity.

  • Production of lipidated peptide standards for Mass Spectrometry (MS).

  • Investigation of membrane-binding kinetics (Surface Plasmon Resonance/Liposome assays).

Principle of the Reaction

The NMT reaction follows an ordered Bi-Bi mechanism .[3]

  • Binding: Myristoyl-CoA binds to the apo-NMT enzyme first, inducing a conformational change that opens the peptide-binding pocket.[2][3]

  • Catalysis: The peptide substrate (containing N-term Gly) binds.[3][4][5] The enzyme catalyzes the nucleophilic attack of the Glycine

    
    -amine on the thioester bond of Myristoyl-CoA.[3]
    
  • Release: Free Coenzyme A (CoA-SH) is released first, followed by the N-myristoylated peptide.

Mechanistic Pathway Diagram

NMT_Mechanism NMT Apo-NMT Enzyme Complex1 NMT : Myr-CoA (Binary Complex) NMT->Complex1 + Binding MyrCoA Myristoyl-CoA MyrCoA->Complex1 Complex2 NMT : Myr-CoA : Peptide (Ternary Complex) Complex1->Complex2 + Peptide Binding Peptide Peptide (N-Gly) Peptide->Complex2 Reaction Catalytic Transfer Complex2->Reaction Reaction->NMT Recycle CoASH Free CoA-SH Reaction->CoASH Release 1 Product Myristoylated Peptide Reaction->Product Release 2

Figure 1: The Ordered Bi-Bi Kinetic Mechanism of N-Myristoyltransferase (NMT).

Materials & Reagents

To ensure reproducibility, use molecular biology grade reagents.

ComponentSpecificationRecommended Concentration (Reaction)
Enzyme Recombinant Human NMT1 or NMT210 – 50 nM
Lipid Donor Myristoyl-Coenzyme A (Lithium salt)10 – 20 µM (Saturating)
Substrate Synthetic Peptide (Must start with Gly- )1 – 10 µM
Buffer System Tris-HCl (pH 8.0) or HEPES (pH 7.4)50 mM
Additives Triton X-100 (Critical for lipid solubility)0.01% (v/v)
Chelator EDTA (Prevents metalloprotease activity)0.5 – 1 mM
Reducing Agent DTT or TCEP (Optional, stabilizes enzyme)1 mM

Critical Substrate Design Note: The peptide must have an N-terminal Glycine.[3][7] The consensus sequence generally favors Gly-X-X-X-Ser/Thr-X (where X is any amino acid, though charged residues near the N-terminus can influence kinetics).

Protocol: In Vitro Enzymatic Synthesis

This protocol is designed for a 100 µL preparative reaction suitable for subsequent HPLC purification or MS analysis.

Step 1: Buffer Preparation

Prepare 2X Reaction Buffer to minimize pipetting errors:

  • 100 mM Tris-HCl, pH 8.0

  • 1 mM EDTA

  • 0.02% Triton X-100

  • Note: Triton X-100 is essential to prevent Myristoyl-CoA from forming micelles or adhering to the tube walls.

Step 2: Reaction Assembly

Work on ice. Add components in the following order to a low-binding microcentrifuge tube:

  • Water (ddH2O): Calculate to final volume of 100 µL.

  • 2X Reaction Buffer: 50 µL.

  • Peptide Substrate (1 mM stock): 1 µL (Final: 10 µM).

  • Myristoyl-CoA (1 mM stock): 2 µL (Final: 20 µM). Excess lipid drives reaction to completion.

  • Recombinant NMT Enzyme: Add last to initiate reaction (Final: 20–50 nM).

Step 3: Incubation
  • Mix gently by flicking the tube (do not vortex vigorously as it may denature the enzyme).

  • Incubate at 30°C for 30–60 minutes .

    • Expert Insight: While 37°C is physiological, 30°C often preserves recombinant enzyme stability for longer durations, improving yield in preparative synthesis.

Step 4: Quenching

Stop the reaction by adding 10 µL of 10% Trifluoroacetic Acid (TFA) or by heating at 95°C for 5 minutes (if downstream application allows). Acid quenching is preferred for HPLC/MS workflows.

Purification & Validation Workflow

After synthesis, the mixture contains myristoylated peptide, unreacted peptide, free CoA, and enzyme. Purification relies on the significant hydrophobicity shift induced by the C14 fatty acid chain.

Workflow Diagram

Workflow Start Crude Reaction Mix Step1 RP-HPLC (C18 Column) Start->Step1 Separation Hydrophobic Shift Separation Step1->Separation Frac1 Early Elution: Unreacted Peptide & CoA Separation->Frac1 Low %ACN Frac2 Late Elution: Myristoylated Peptide Separation->Frac2 High %ACN Validation LC-MS Validation Frac2->Validation Result Confirm Mass Shift (+210.36 Da) Validation->Result

Figure 2: Purification and Validation Workflow for Myristoylated Peptides.

Step 5: RP-HPLC Purification
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Phenomenex Jupiter).

  • Mobile Phase A: Water + 0.1% TFA.

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA.

  • Gradient: The myristoyl group is highly hydrophobic.[8]

    • Standard peptide elutes: ~15-25% B.

    • Myristoylated peptide elutes: ~45-60% B.

  • Protocol: Run a linear gradient from 5% to 95% B over 30 minutes. Collect the late-eluting peak.

Step 6: Mass Spectrometry Validation

Analyze the collected fraction using MALDI-TOF or ESI-MS.

  • Criteria for Success:

    • Observe a mass shift of +210.36 Da relative to the unreacted peptide.

    • Calculation: Myristic acid (228.37 Da) - Water (18.01 Da) = 210.36 Da added mass.

  • Troubleshooting: If you see +228 Da, it indicates non-covalent association (salt adduct) rather than amide bond formation, though this is rare with HPLC purification.

Troubleshooting & Optimization (Expertise)

IssueProbable CauseCorrective Action
Low Yield Peptide AggregationIncrease Triton X-100 to 0.05% or add 10% DMSO.
No Reaction Blocked N-TerminusEnsure peptide is NOT acetylated or formylated. It must have a free amine on Glycine.
Precipitation Calcium/MagnesiumAvoid PBS.[9] Phosphate or Calcium can precipitate with CoA/Lipids. Use Tris/HEPES.
Enzyme Instability OxidationAdd 1 mM DTT or TCEP to the reaction buffer.

References

  • Boutin, J. A. (1997). "Myristoylation".[3][7] Cellular Signalling. Link

  • Towler, D. A., et al. (1987). "Purification and characterization of yeast myristoyl CoA:protein N-myristoyltransferase". Proceedings of the National Academy of Sciences. Link

  • Thinon, E., et al. (2014). "A fluorescence-based assay for N-myristoyltransferase activity". Analytical Biochemistry. Link

  • Thermo Fisher Scientific . "Protein Sample Preparation for Mass Spectrometry". Application Notes. Link

  • Creative Proteomics . "N-Myristoylation Analysis Service". Service Overview. Link

Sources

Application Note: Precision Quantification of Myristoyl Coenzyme A Hydrate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Myristoyl Coenzyme A (Myr-CoA) is a critical reagent in the study of protein N-myristoylation and lipid metabolism.[1][2][3][4][5] However, commercially available Myr-CoA is supplied as a hydrate and often as a lithium or ammonium salt.[2] Due to the variable stoichiometry of water molecules (


) and counter-ions (

) per molecule, gravimetric preparation (weighing powder) routinely results in concentration errors of 10–20% .[1][2][3] This Application Note details the industry-standard protocol for preparing precise stock solutions of Myr-CoA using spectrophotometric quantification based on the Beer-Lambert law, ensuring data integrity in

determination and high-throughput screening.

Introduction & The "Hydrate Trap"

Myr-CoA is the substrate for N-myristoyltransferase (NMT), an enzyme that covalently attaches myristate to the N-terminal glycine of substrate proteins.[1][2][3][5][6][7][8][9] This modification is essential for membrane targeting in signal transduction pathways (e.g., Src kinase) and viral replication (e.g., HIV-1 Gag).[1][2][3]

The Analytical Challenge

Researchers often attempt to calculate molarity using the molecular weight (MW) printed on the vial label.[1][2][3] This is scientifically flawed for two reasons:

  • Hygroscopicity: CoA derivatives are highly hygroscopic.[2][3] The "powder" weight includes an unknown mass of absorbed atmospheric water.[2]

  • Salt Variation: Myr-CoA is typically stabilized as a Lithium salt (

    
    ).[1][2][3] The value of 
    
    
    
    and
    
    
    varies between batches.

Impact: If you weigh 1.0 mg of powder assuming a MW of 977.9 g/mol (free acid), your actual concentration of active Myr-CoA will be significantly lower than calculated, leading to erroneous kinetic constants.[1]

Critical Technical Parameters

ParameterValueNotes
Target Molecule Myristoyl Coenzyme A (Lithium Salt)CAS: 187100-75-0
MW (Free Acid) ~977.9 g/mol Reference value only.[1][2][3][4] Do not use for Molarity calc.

(Quant)
260 nm Adenine moiety absorption (Primary quantification).[1][2][3]

15,400

At pH 7.[1][2][3]0. Standard for CoA derivatives.

(Qual)
232 nm Thioester bond absorption (Purity check).[1][2][3]
Solubility >10 mg/mL in

Soluble in water, PBS, and Tris.
Stability pH 4.0 – 6.0 (Optimal)Unstable at pH > 8.0 (Thioester hydrolysis).[1][2][3]

Protocol: Precision Stock Preparation

Phase 1: Gravimetric Estimation (The "Rough" Step)

Objective: Create a master stock solution with a concentration slightly higher than required, to be adjusted later.[1]

  • Equilibrate: Allow the Myr-CoA vial to reach room temperature in a desiccator to prevent condensation.

  • Weigh: Weigh approximately 2–5 mg of Myr-CoA powder into a sterile, RNase/DNase-free microcentrifuge tube.

    • Note: Do not trust the mass printed on the vendor's label; always weigh fresh.[2]

  • Dissolve: Add sufficient ice-cold 10 mM Sodium Acetate (pH 5.0–6.0) or Nuclease-Free Water to achieve an estimated concentration of 2–5 mM .

    • Why Acetate? CoA thioesters are most stable in slightly acidic conditions.[2][3] Avoid alkaline buffers (Tris pH 8.[1][2][3]0) for long-term storage.

  • Mix: Vortex gently and centrifuge briefly (10,000 x g, 1 min) to collect the solution.

Phase 2: Spectrophotometric Quantification (The "True" Step)

Objective: Determine the exact Molar concentration using the Adenine extinction coefficient.[1][3]

  • Blanking: Prepare a blank cuvette containing the exact buffer used for dissolution (e.g., 10 mM Sodium Acetate).[1][2][3]

  • Dilution: Prepare a 1:50 dilution of your stock in 100 mM Potassium Phosphate Buffer (pH 7.0) .

    • Example: 10

      
      L Stock + 490 
      
      
      
      L Phosphate Buffer.[2][3]
    • Critical: The pH must be neutral (7.[1][2][3]0) for the extinction coefficient (

      
      ) to be accurate.[1][2][3]
      
  • Measurement: Measure Absorbance at 260 nm (

    
    ) and 232 nm (
    
    
    
    ) using a quartz cuvette (1 cm pathlength).
  • Calculation: Apply the Beer-Lambert Law:

    
    [1][2][3]
    
    • 
      : Molar concentration of the Master Stock (M).[1][2][3]
      
    • 
      : Absorbance at 260 nm.[1][2][3]
      
    • 
      : 50.[1][2][3]
      
    • 
      : 15,400 
      
      
      
      (or
      
      
      ).[1][2][3]
    • 
      : Pathlength (1 cm).
      
Phase 3: Purity Verification (The Ratio Check)

The thioester bond (linking Myristate to CoA) absorbs at ~232 nm.[1][2][3]

  • Calculate the Ratio:

    
    .[1][2][3]
    
  • Acceptance Criteria: A ratio of 0.50 – 0.60 indicates intact Myristoyl-CoA.[2][3]

  • Failure Mode: If

    
    , significant hydrolysis has occurred (Free CoA + Fatty Acid), and the reagent should be discarded.[1][3]
    

Visual Workflows

Diagram 1: Precision Preparation Workflow

G Start Solid Myr-CoA (Hydrate/Salt) Dissolve Dissolve in 10mM Na-Acetate (pH 5-6) Start->Dissolve Weigh Dilute Dilute 1:50 in PO4 Buffer (pH 7.0) Dissolve->Dilute Aliquot Measure Measure A260 & A232 Dilute->Measure UV Spec Calc Calculate Molarity (Beer-Lambert) Measure->Calc A260 QC Check Ratio A232/A260 ~ 0.55 Measure->QC Integrity QC->Start Fail (<0.4) QC->Dissolve Pass

Caption: Step-by-step workflow for converting hygroscopic solid Myr-CoA into a validated molar stock solution.

Diagram 2: Biological Context (N-Myristoylation)

Pathway MyrCoA Myristoyl-CoA (C14:0) NMT N-Myristoyltransferase (Enzyme) MyrCoA->NMT Protein Target Protein (N-term Gly) Protein->NMT Complex Myr-Protein Complex NMT->Complex Transfer CoA Free CoA-SH NMT->CoA Release Membrane Membrane Localization Complex->Membrane Lipid Anchor

Caption: The N-myristoylation pathway where accurate Myr-CoA concentration determines kinetic validity.[1][2][3]

Storage & Handling Protocols

To maintain the integrity of the thioester bond (which is high-energy and prone to hydrolysis):

  • Aliquot Immediately: Do not freeze/thaw the master stock repeatedly. Divide into single-use aliquots (e.g., 20

    
    L).[1][2][3]
    
  • Temperature: Store at -20°C or -80°C .

  • Buffer: Ensure the storage buffer is slightly acidic (pH 5.0–6.0).[1][2][3]

  • Stability:

    • Solid: Stable for >1 year at -20°C.[1][2][3]

    • Solution: Stable for ~3–6 months at -80°C.[1][2][3]

    • On Bench: Keep on ice; use within 4 hours.

Troubleshooting Guide

ObservationProbable CauseCorrective Action
A232/A260 Ratio < 0.4 Thioester hydrolysis.[1][2][3]Discard stock. Ensure pH was not >8.0.
Concentration is 20% lower than expected Hydration/Salt effect.[2][3]This is normal. Use the calculated molarity, not the weight.
Precipitation upon thawing High concentration / Low Temp.[2][3]Warm to RT and vortex. If persistent, dilute further.[2]
Inconsistent Kinetic Data Variable actual concentration.Switch from gravimetric to spectrophotometric quantification.

References

  • PubChem. (2024).[1][2][3] Myristoyl Coenzyme A - Compound Summary. National Library of Medicine.[2] [Link][1][2][3][4]

  • Avanti Polar Lipids. (n.d.). 14:0 Coenzyme A (Myristoyl CoA) Technical Data. [Link][1][2][3]

  • Dawson, R. M. C., et al. (1989).[1][2][3] Data for Biochemical Research. 3rd Ed. Oxford University Press.[2][3] (Source for

    
     consensus of CoA thioesters).
    
  • Towler, D. A., et al. (1988).[1][2][3] "The Biology and Enzymology of Eukaryotic Protein Acylation." Annual Review of Biochemistry, 57, 69-99.[1][2] [Link][1][2][3]

Sources

Troubleshooting & Optimization

Troubleshooting low myristoylation efficiency in enzymatic assays

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Troubleshooting Low Efficiency in Enzymatic N-Myristoylation Assays Technical Lead: Senior Application Scientist

Diagnostic Decision Matrix

Before altering reagents, identify the failure mode using this logic flow. This diagram isolates whether the issue lies in the biological substrate, the enzymatic reaction, or the chemical detection method.

NMT_Troubleshooting Start START: Low/No Signal Control_Check Is the Positive Control (Peptide) working? Start->Control_Check Control_Fail NO: Systemic Assay Failure Control_Check->Control_Fail Signal < 10% Control_Pass YES: Substrate Specific Failure Control_Check->Control_Pass Signal > 80% Check_Cofactor Check Myristoyl-CoA (Hydrolysis or Micelles?) Control_Fail->Check_Cofactor Check_Enzyme Check NMT Enzyme Activity (pH, storage, purity) Check_Cofactor->Check_Enzyme Detection_Check Is the Detection Method Click Chemistry? Check_Enzyme->Detection_Check Check_NTerm Check N-Terminal Sequence (Is Glycine exposed?) Control_Pass->Check_NTerm Check_MetAP Was Met-Aminopeptidase (MetAP) co-expressed? Check_NTerm->Check_MetAP Copper_Issue Check Cu(I) Stability (Add THPTA/Ascorbate) Detection_Check->Copper_Issue Yes

Figure 1: Diagnostic decision tree for isolating failure points in NMT assays. Blue nodes represent decision gates; Red/Green nodes represent status; Yellow/Grey nodes represent actionable troubleshooting steps.

Critical Troubleshooting Modules

Module A: The "Methionine Problem" (Substrate Integrity)

Symptom: Your synthetic peptide control works perfectly, but your full-length recombinant protein shows zero myristoylation. Root Cause: NMT requires an N-terminal Glycine (Gly).[1][2][3][4][5][6][7] However, all recombinant proteins start with Methionine (Met). In cells, Methionine Aminopeptidase (MetAP) removes the Met to expose the Gly.[8][9][10] In bacterial expression systems (E. coli), this process is often inefficient or overwhelmed.

Corrective Actions:

  • Sequence Audit: Ensure position 2 is Glycine (MGxxx...). If position 2 is not Gly, NMT cannot function.

  • MetAP Co-expression: You must co-express MetAP (e.g., pET-MetAP plasmid) alongside your target protein in E. coli.

  • Mass Spec Validation: Before the assay, run Intact Mass Spec on your substrate.

    • Success: Mass = Theoretical Mass minus 131 Da (loss of Met).

    • Failure: Mass = Theoretical Mass (Met is still attached).

Module B: The "Micelle Trap" (Cofactor Handling)

Symptom: Assay signal plateaus early or shows high variability between replicates. Root Cause: Myristoyl-CoA is an amphipathic lipid. Above its Critical Micelle Concentration (CMC), it forms micelles that are inaccessible to the enzyme or cause aggregation. Technical Insight: The CMC of Myristoyl-CoA is approximately 2–10 µM depending on ionic strength.

Optimization Table: Myristoyl-CoA Handling

ParameterRecommendationRationale
Working Conc. < 5 µM Keep below CMC to ensure monomeric availability for NMT.
Storage -80°C, Single-use aliquotsThe thioester bond is liable to hydrolysis. Freeze-thaw cycles degrade it to free CoA + Myristate (inhibitor).
Buffer Additive Triton X-100 (0.01%)Prevents non-specific sticking to plastics, but do not exceed 0.05% or you will sequester the lipid substrate.
Solvent Water or dilute bufferAvoid dissolving stock in high DMSO; it can affect micelle dynamics.
Module C: Click Chemistry Signal Loss

Symptom: Using Alkynyl-Myristate (or Azido-analogs) results in no fluorescent band/signal, even with active enzyme. Root Cause: The Copper (Cu) catalyzed Click reaction (CuAAC) relies on Cu(I).[11] Cu(I) is unstable and rapidly oxidizes to Cu(II) in air, killing the reaction.

Corrective Actions:

  • Ligand Stabilization: Never use CuSO4 + Ascorbate alone. You must use a stabilizing ligand like THPTA or TBTA . THPTA is water-soluble and preferred for biological assays.

  • Fresh Reductant: Sodium Ascorbate solutions degrade within hours. Make fresh every time.

Optimized Protocol: In Vitro Click-NMT Assay

This protocol uses an Alkynyl-CoA analog to transfer a "clickable" lipid to the protein, followed by detection with Azide-Fluorophore.

Phase 1: The Enzymatic Reaction
  • Buffer Prep: 30 mM Tris-HCl (pH 7.4), 0.5 mM EDTA, 0.5 mM EGTA, 1.0 mM DTT, 0.1% Triton X-100.

  • Enzyme Mix: Dilute NMT1/2 to 20 nM in buffer.

  • Substrate Mix: Prepare Target Protein (1-5 µM) + Alkynyl-Myristoyl-CoA (2 µM).

    • Note: Keep Alkynyl-CoA low to avoid background.

  • Incubation: Mix Enzyme and Substrate 1:1. Incubate at 30°C for 30-60 minutes .

  • Stop: Add cold Methanol/Chloroform or heat to 95°C (if doing SDS-PAGE) to quench.

Phase 2: The Click Detection (CuAAC)

Perform this step after quenching the enzyme to label the lipid attached to the protein.

  • Click Cocktail (Prepare Fresh):

    • PBS (buffer base)

    • 1 mM CuSO4

    • 100 µM Azide-Fluorophore (e.g., TAMRA-Azide)

    • 2 mM THPTA (Ligand - Critical)

    • 4 mM Sodium Ascorbate (Add LAST)

  • Reaction: Add Click Cocktail to your quenched enzymatic reaction (Ratio 1:1).

  • Incubation: 1 Hour at Room Temp in the dark.

  • Readout:

    • Gel: Run SDS-PAGE. Scan for fluorescence (TAMRA) then Coomassie stain (Total Protein).

    • Plate: If using biotin-azide, transfer to Streptavidin plates for ELISA-like readout.

Frequently Asked Questions (FAQs)

Q: Can I use stored NMT enzyme that has been freeze-thawed? A: NMT is relatively unstable. We recommend aliquoting upon first receipt and storing at -80°C. If an aliquot has been thawed twice, discard it. Loss of activity is a common cause of "false negatives" in inhibitor screening.

Q: My background signal is high in the Click assay. How do I reduce it? A: High background usually comes from "sticky" hydrophobic fluorophores.

  • Pre-cipitation: After the Click reaction, perform a Methanol/Chloroform protein precipitation (Wessel-Flügge method) to wash away unreacted fluorophore before running the gel.

  • BSA Block: Add 1% BSA to the Click reaction buffer to scavenge non-specific dye interactions.

Q: What is the best positive control? A: Do not use a full-length protein as a control due to the "Methionine Problem." Use a synthetic peptide derived from the N-terminus of c-Src (GSNKSKPK) or MARCKS . Synthetic peptides have a guaranteed free N-terminal Glycine.

Q: Does pH matter significantly? A: Yes. Human NMT has a pH optimum between 7.0 and 8.0 . Below pH 6.5, the histidine in the catalytic site is protonated, rendering the enzyme inactive. If your protein storage buffer is acidic (e.g., acetate), buffer exchange it before the assay.

References

  • Thinon, E., et al. (2014). "Global profiling of co- and post-translationally N-myristoylated proteomes in human cells." Nature Communications.

  • Tate, E. W., et al. (2012). "A fluorescence-based assay for N-myristoyltransferase activity."[2] Analytical Biochemistry.

  • Heal, W. P., & Tate, E. W. (2010). "Recent advances in chemical proteomics: protein lipidation." Chemical Society Reviews.

  • Gonçalves, V., et al. (2012). "Development of a high-throughput assay for N-myristoyltransferase activity." Analytical Biochemistry.

  • Rarmbhatla, A., et al. (1993). "The critical micelle concentration of myristoyl-CoA and its implications for N-myristoyltransferase assays." Biochemical Journal.

Sources

Technical Support Center: Optimizing Myristoyl-CoA Stability

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Silent Variable" in Lipid Modification Assays

In N-myristoyltransferase (NMT) assays and metabolic profiling, Myristoyl-CoA is frequently the source of unexplained experimental variance. While researchers often meticulously protect the enzyme (NMT), the substrate itself—an amphipathic thioester—is chemically and physically fragile.

This guide addresses the specific degradation mechanisms triggered by freeze-thaw cycles: thioester hydrolysis and amphipathic aggregation . Adhering to these protocols is critical for maintaining assay reproducibility and kinetic accuracy.

Part 1: The Chemistry of Instability (Mechanistic Insight)
Q1: Why exactly does freezing and thawing damage Myristoyl-CoA? It’s a small molecule, not a protein.

A: While it lacks the tertiary structure of a protein, Myristoyl-CoA is susceptible to two distinct degradation pathways driven by phase changes:

  • Thioester Hydrolysis (Chemical Degradation): The bond between the myristic acid tail and the Coenzyme A head group is a thioester bond (high-energy). During the freezing process, water crystallizes into pure ice, excluding solutes.[1] This phenomenon, known as cryoconcentration , creates pockets of highly concentrated buffer salts and substrate.[1]

    • The Effect: This can cause dramatic, transient pH shifts (often termed "pH swing"). Thioester bonds are sensitive to nucleophilic attack (hydrolysis), particularly at alkaline pH.[1] If your buffer pH shifts upward during freezing (common with sodium phosphate buffers), the rate of hydrolysis accelerates, cleaving the molecule into free Myristoyl acid and free CoA. Free CoA is a potent competitive inhibitor of many acyl-transferases, doubly compromising your assay.[1]

  • Amphipathic Aggregation (Physical Loss): Myristoyl-CoA is an amphiphile (hydrophobic tail, hydrophilic head).[1] In solution, it exists in equilibrium between monomers and micelles.[1]

    • The Effect: Repeated freeze-thaw cycles disrupt this equilibrium. The hydrophobic tails can drive the molecule to adsorb irreversibly to the plastic walls of the tube (polypropylene/polystyrene) or precipitate out of solution entirely. Once precipitated, Myristoyl-CoA is notoriously difficult to resolubilize without using detergents that might interfere with downstream enzymatic activity.[1]

Visualizing the Degradation Pathways

The following diagram illustrates the specific failure points introduced by freeze-thaw cycling.

Myristoyl_Degradation MyrCoA Active Myristoyl-CoA (Soluble Monomer) Freezing Freeze Event (Cryoconcentration) MyrCoA->Freezing Hydrolysis Pathway A: Chemical Hydrolysis (Thioester Cleavage) Freezing->Hydrolysis pH Shift / Salt Spike Aggregation Pathway B: Physical Aggregation (Micelle Disruption) Freezing->Aggregation Solubility Limit Exceeded FreeCoA Free CoA (Competitive Inhibitor) Hydrolysis->FreeCoA FreeFatty Myristic Acid (Insoluble) Hydrolysis->FreeFatty Plastic Adsorption to Tube Walls Aggregation->Plastic Hydrophobic Interaction AssayFail ASSAY FAILURE (Low Signal + High Inhibition) FreeCoA->AssayFail Inhibits Enzyme Plastic->AssayFail Low Substrate Conc.

Figure 1: Mechanistic pathways of Myristoyl-CoA degradation during freeze-thaw cycles.

Part 2: Troubleshooting Guide (Symptom-Based)

Use this matrix to diagnose if Myristoyl-CoA instability is affecting your data.

SymptomProbable CauseTechnical ExplanationCorrective Action
Loss of Signal (Vmax drop) Hydrolysis The effective concentration of Myristoyl-CoA has dropped due to thioester cleavage.Do not refreeze. Prepare fresh substrate from powder or use a single-use aliquot stored at -80°C.
Increased Km (Apparent) Free CoA Inhibition Hydrolysis releases free CoA. Since CoA binds to the same pocket as Myristoyl-CoA, it acts as a competitive inhibitor, artificially raising the apparent Km.Check free CoA levels (e.g., Ellman's reagent test).[1] Use fresh Myristoyl-CoA to restore true kinetics.
High Variability (Replicates) Adsorption/Aggregation Substrate is sticking to the tube walls or pipettes inconsistently due to freeze-induced precipitation.Switch to low-binding tubes . Avoid glass. Vortex vigorously after thawing but before adding enzyme.
Non-Linear Reaction Rates Micelle Interference Freeze-thaw altered the micelle structure; the enzyme may only process monomers, or micelles may inhibit the enzyme.Ensure substrate concentration is below the Critical Micelle Concentration (CMC) if possible, or include a carrier protein (e.g., BSA) if compatible.[1]
Part 3: Best Practice Protocols
Protocol A: Storage and Aliquoting (The "Golden Rule")

Goal: Eliminate freeze-thaw cycles entirely.

  • Resuspension: Dissolve lyophilized Myristoyl-CoA in a slightly acidic buffer (pH 5.0 - 6.0) or water.[1][2]

    • Why? Thioesters are most stable at pH 3.5 - 6.[1]0. Neutral or alkaline pH (common in assay buffers like Tris pH 7.[1]5) accelerates hydrolysis significantly.[1]

  • Concentration: Prepare a high-concentration stock (e.g., 10 mM).

  • Aliquoting: Immediately dispense into single-use aliquots (e.g., 5-10 µL) in low-binding polypropylene tubes .

    • Note: Avoid polystyrene tubes, which bind fatty acyl chains avidly.[1]

  • Flash Freezing: Snap-freeze aliquots in liquid nitrogen to minimize the "cryoconcentration" phase.

  • Storage: Store at -80°C.

    • Shelf Life: >6 months at -80°C. <1 week at -20°C (due to temperature fluctuations).

Protocol B: Thawing and Use
  • Thaw: Remove one aliquot. Thaw rapidly on ice.

  • Vortex: Pulse vortex (3 x 1 sec) to ensure any material adsorbed to the meniscus is recovered.

  • Dilute: Immediately dilute into the assay buffer (pH 7.5 - 8.0) just before starting the reaction.

    • Critical: Once diluted into the alkaline assay buffer, the hydrolysis clock starts ticking. Use within 20 minutes.

  • Discard: Never refreeze the leftover aliquot.

Decision Logic: To Refreeze or Not?

Handling_Workflow Start Thawed Myristoyl-CoA Aliquot Use Perform Assay (Immediate Use) Start->Use Leftover Leftover Reagent? Use->Leftover Refreeze Refreeze? Leftover->Refreeze If Precious? Discard DISCARD (Biohazard Waste) Leftover->Discard Yes (Standard) Refreeze->Discard YES (Risk of Hydrolysis) Store Store at -80°C (Single Use Only) Refreeze->Store NO (Only if unused/frozen)

Figure 2: Operational workflow for Myristoyl-CoA handling. Note the strict "Discard" path for thawed reagents.

References
  • Mechanism of Thioester Hydrolysis

    • Source: LibreTexts Chemistry.[1] "21.8: Chemistry of Thioesters and Acyl Phosphates."

    • Relevance: Establishes the high-energy nature of the thioester bond and its susceptibility to hydrolysis, forming the basis for the pH sensitivity claims.
    • URL:[Link]

  • Acyl-CoA Thioesterase Activity & Stability

    • Source: National Institutes of Health (PMC). "Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism."[3]

    • Relevance: Details the enzymatic and spontaneous cleavage of fatty acyl-CoAs into free fatty acids and CoA, confirming the degradation products (Inhibitor CoA + Insoluble F
    • URL:[Link]

  • N-Myristoyltransferase Assay Guidelines

    • Source: National Institutes of Health (NCBI Bookshelf). "Assay Guidance Manual: N-myristoyltransferase."
    • Relevance: Provides context for the assay environment and the necessity of high-quality substr
    • URL:[Link]

  • Freeze-Thaw Effects on Protein/Lipid Systems

    • Source: Microchem Laboratory.[1] "Freeze-Thaw Stability Testing."

    • Relevance: General principles of freeze-thaw stress on chemical formulations, supporting the "cryoconcentr
    • URL:[Link]

Sources

Technical Support Center: Optimizing pH and Temperature for Myristoyl-CoA Reactions

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Scientists, Drug Discovery Teams, and Biochemists From: Senior Application Scientist, Enzymology Division Subject: Technical Guide for N-Myristoyltransferase (NMT) Assay Optimization

Introduction: The "Goldilocks" Zone of N-Myristoylation

Working with Myristoyl-CoA (Myr-CoA) requires a precise balance between enzymatic efficiency and substrate stability. As a Senior Application Scientist, I often see researchers struggle because they treat Myr-CoA like a standard small-molecule substrate. It is not. It is an amphipathic lipid-nucleotide conjugate that behaves differently depending on pH, temperature, and micellar state.

The Core Challenge: N-myristoyltransferase (NMT) activity generally peaks at a slightly alkaline pH (7.5–8.5), driven by the deprotonation of the catalytic histidine residue. However, the high-energy thioester bond in Myr-CoA becomes increasingly susceptible to base-catalyzed hydrolysis as pH and temperature rise. Furthermore, Myr-CoA forms micelles at critical concentrations, which can sequester the substrate away from the enzyme if not managed correctly.

This guide provides the technical troubleshooting steps and optimized protocols to navigate these competing factors.

Troubleshooting Guide (Q&A)

Issue 1: High Background Signal in Thiol-Detection Assays

User Question: "I am using a CPM (7-diethylamino-3-(4-maleimido-phenyl)-4-methylcoumarin) fluorescence assay. Even in my 'No-Enzyme' control, I see a significant increase in fluorescence over time. Why?"

Technical Diagnosis: This is likely due to spontaneous thioester hydrolysis or buffer contamination .

  • Alkaline Hydrolysis: At pH > 8.0, the hydroxide ion (

    
    ) acts as a nucleophile, attacking the thioester bond of Myr-CoA, releasing free Coenzyme A (CoA-SH). The free thiol then reacts with CPM, generating a false signal.
    
  • Reducing Agents: Did you add DTT or

    
    -Mercaptoethanol to your buffer? These contain free thiols that will immediately react with CPM.
    

Solution:

  • Lower pH: If possible, reduce assay pH to 7.4–7.5. While NMT is slightly less active, the background hydrolysis drops significantly.

  • Eliminate Reducing Agents: Use TCEP (Tris(2-carboxyethyl)phosphine) if a reducing agent is strictly necessary; it does not contain a thiol group. Otherwise, remove reducing agents entirely for thiol-detection assays.

  • Temperature Check: Perform the assay at 25°C or 30°C instead of 37°C to slow spontaneous hydrolysis.

Issue 2: Non-Linear Kinetics / Sudden Drop in Activity

User Question: "My reaction rate is not linear with substrate concentration. It increases initially but then plateaus or drops as I add more Myr-CoA. Is the enzyme inhibited?"

Technical Diagnosis: You are likely observing micelle sequestration . Myr-CoA is amphipathic. Above its Critical Micelle Concentration (CMC), monomeric Myr-CoA aggregates into micelles.

  • The Problem: NMT typically binds monomeric Myr-CoA. If the substrate is locked in a micelle, it is inaccessible to the enzyme active site.

  • CMC Factor: The CMC of acyl-CoAs decreases as ionic strength increases. In high-salt buffers, micelles form at lower concentrations.

Solution:

  • Stay Below CMC: Keep Myr-CoA concentration below 10–15 µM if working in standard buffers.

  • Detergent Optimization: Use a non-ionic detergent like Triton X-100 at 0.1% . This creates "mixed micelles" that can help solubilize the lipid tail while keeping the CoA head group accessible, preventing aggregation of the enzyme itself.

Issue 3: Inconsistent Results Between Runs

User Question: "I ran the same assay on Monday and Friday. The


 values are different. The only change was the room temperature."

Technical Diagnosis: NMT activity is highly temperature-dependent, but so is the phase state of the lipid substrate . Small fluctuations (e.g., 22°C vs 26°C) can alter the fluidity of the Myr-CoA tail and the dynamics of the enzyme's peptide-binding pocket.

Solution:

  • Thermostatic Control: Do not rely on "Room Temperature." Use a water bath or a temperature-controlled plate reader set strictly to 25°C or 30°C .

  • Equilibration: Pre-incubate buffers and enzyme at the target temperature for 10 minutes before initiating the reaction.

Optimized Experimental Protocols

Protocol A: pH Optimization Workflow

Objective: Determine the optimal pH that maximizes NMT catalytic turnover (


) while minimizing spontaneous Myr-CoA hydrolysis.

Materials:

  • Buffer System: "Mixed Buffer" (50 mM Bis-Tris Propane, 50 mM Tris) covers pH 6.5–9.0 with constant ionic strength.

  • Substrate: Myr-CoA (5 µM final).

  • Peptide: Specific N-terminal peptide (e.g., GNAAAARR-NH2 for Human NMT1).

  • Detection: Ellman’s Reagent (DTNB) or CPM.

Step-by-Step:

  • Prepare Buffers: Adjust 5 aliquots of Mixed Buffer to pH 7.0, 7.5, 8.0, 8.5, and 9.0.

  • No-Enzyme Control (Critical): For each pH, prepare a well with Buffer + Myr-CoA + Peptide (NO NMT).

  • Reaction Mix: Add NMT enzyme (10–50 nM final) to the experimental wells.

  • Incubate: Run at 30°C for 20 minutes.

  • Measure: Record absorbance (DTNB) or fluorescence (CPM).

  • Analysis:

    • Subtract the "No-Enzyme" signal from the "Reaction" signal for each pH point.

    • Plot Net Activity vs. pH .

    • Note: You will likely see a peak around pH 8.0–8.5, but the background will rise sharply at pH > 8.5. Choose the pH where the Signal-to-Noise ratio is highest, not necessarily where total activity is highest.

Protocol B: Temperature Stability & Activity Assay

Objective: Balance reaction velocity with enzyme/substrate stability.

Step-by-Step:

  • Set Up: Prepare three identical reaction plates.

  • Temperatures: Set incubators/plate readers to 25°C, 30°C, and 37°C.

  • Initiation: Add Myr-CoA last to start the reaction.

  • Kinetic Read: Monitor signal continuously for 30 minutes.

  • Evaluation:

    • 25°C: Expect slower rates but highly linear kinetics (best for

      
       determination).
      
    • 30°C: Often the optimal trade-off for mammalian NMTs.

    • 37°C: Check for "droop" in the progress curve after 10–15 minutes, indicating enzyme thermal denaturation or substrate depletion/hydrolysis.

Data Summary: Optimal Conditions

ParameterOptimal RangeCritical LimitReason for Limit
pH 7.4 – 8.0 > 8.5Base-catalyzed hydrolysis of thioester bond increases background noise significantly.
Temperature 25°C – 30°C > 37°CEnzyme thermal instability and increased spontaneous hydrolysis rate.
[Myr-CoA] 2 – 10 µM > 15 µMCMC (Critical Micelle Concentration). Above this, substrate availability becomes non-linear.
Detergent 0.1% Triton X-100 > 0.5%High detergent concentration can dilute surface density of substrate in mixed micelles.
Ionic Strength 50 – 150 mM > 200 mMHigh salt lowers the CMC, causing premature micelle formation and precipitation.

Visualizing the Mechanisms

Figure 1: NMT Reaction Mechanism (Ordered Bi-Bi)

This diagram illustrates the mandatory order of binding: Myr-CoA binds first to open the peptide binding pocket. This explains why Myr-CoA concentration and quality are the primary drivers of assay success.

NMT_Mechanism NMT Free NMT (Apo-Enzyme) Binary Binary Complex (NMT : Myr-CoA) NMT->Binary + Myr-CoA (Conformational Change) MyrCoA Myristoyl-CoA (Substrate A) MyrCoA->Binary Ternary Ternary Complex (Catalysis) Binary->Ternary + Peptide Peptide Peptide (Substrate B) Peptide->Ternary Products Myr-Peptide + CoA Ternary->Products Transfer & Release Products->NMT Recycle Enzyme

Caption: The Ordered Bi-Bi mechanism of NMT. Myr-CoA binding induces a conformational change (Ab-loop movement) that creates the binding site for the peptide substrate.

Figure 2: Troubleshooting Decision Tree

Follow this logic flow when encountering assay failures.

Troubleshooting Start Problem Detected IssueType What is the symptom? Start->IssueType HighBg High Background (No Enzyme Control) IssueType->HighBg High Signal LowAct Low/No Activity IssueType->LowAct Low Signal CheckThiol Buffer contains DTT/B-ME? HighBg->CheckThiol CheckConc Is [Myr-CoA] > 10µM? LowAct->CheckConc CheckPH Is pH > 8.0? CheckThiol->CheckPH No RemoveThiol Action: Remove Reducing Agents Use TCEP instead CheckThiol->RemoveThiol Yes LowerPH Action: Lower pH to 7.4 Check Temp (max 30°C) CheckPH->LowerPH Yes CheckOrder Order of Addition? CheckConc->CheckOrder No MicelleIssue Action: Micelle Sequestration Reduce [Myr-CoA] or Add 0.1% Triton X-100 CheckConc->MicelleIssue Yes PreInc Action: Pre-incubate Enzyme with Myr-CoA for 5-10 min CheckOrder->PreInc Incorrect

Caption: Diagnostic workflow for identifying the root cause of NMT assay failures, distinguishing between chemical interference and kinetic limitations.

References

  • Towler, D. A., et al. (1988). "Purification and characterization of yeast myristoyl CoA:protein N-myristoyltransferase." Proceedings of the National Academy of Sciences.

  • Goncalves, V., et al. (2012). "A fluorescence-based assay for N-myristoyltransferase activity." Analytical Biochemistry.

  • Bracher, P. J., et al. (2011).[1] "The Relative Rates of Thiol–Thioester Exchange and Hydrolysis for Alkyl and Aryl Thioalkanoates in Water." Origins of Life and Evolution of Biospheres.

  • Bhatnagar, R. S., et al. (1998). "Structure-function relationships of human N-myristoyltransferase." Biochimica et Biophysica Acta.

  • Thinon, E., et al. (2014). "N-Myristoyltransferase inhibition induces ER-stress, cell cycle arrest, and apoptosis in cancer cells." Nature Chemistry.

Sources

Technical Support Center: Myristoyl-CoA Solubility & Stability

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Myristoyl-CoA Aggregation in High Salt Buffers

Audience: Researchers, Biochemists, and Drug Discovery Scientists.

Introduction: The Amphiphilic Paradox

Myristoyl-CoA (Myr-CoA) is a deceptively complex molecule. Structurally, it is a chimera: a highly charged, hydrophilic Coenzyme A headgroup attached to a hydrophobic C14 fatty acid tail. In low-salt aqueous solutions, the negative charges on the phosphate groups of the CoA moiety repel one another, keeping the molecule monomeric and soluble.

The Problem: When you introduce high salt concentrations (often required for enzyme stability or physiological relevance), you inadvertently trigger the "Salting Out" effect. The abundance of ions in the buffer shields the electrostatic repulsion between CoA headgroups. Without this repulsive force, the hydrophobic myristoyl tails dominate, driving the molecules to self-assemble into micelles or large, insoluble aggregates.

This guide provides the diagnostic logic and recovery protocols to stabilize Myr-CoA without compromising your experimental integrity.

Module 1: Diagnostic & Mechanism
Q: Why does my clear Myr-CoA stock precipitate immediately upon adding it to the reaction buffer?

A: You have crossed the Critical Micelle Concentration (CMC) Threshold .

The CMC is not a fixed number; it is dynamic and dependent on ionic strength.

  • Low Salt: Strong charge repulsion

    
     High CMC (Soluble Monomers).
    
  • High Salt: Charge shielding

    
     Low CMC (Aggregation).
    

When you pipette a concentrated stock into a high-salt buffer, the local concentration of Myr-CoA transiently exceeds the salt-lowered CMC, causing rapid precipitation that may not redissolve (kinetic trapping).

Visualizing the Mechanism:

MyristoylAggregation Monomer Monomeric Myr-CoA (Soluble, Active) Shielding Electrostatic Shielding (Debye Length Reduced) Monomer->Shielding + Salt Ions Salt High Salt Addition (Na+, K+, Cl-) Salt->Shielding Micelle Micelle Formation (Hydrophobic Collapse) Shielding->Micelle CMC Drops Precipitate Macroscopic Precipitate (Insoluble Aggregate) Micelle->Precipitate [Myr-CoA] > CMC

Figure 1: The thermodynamic cascade of Myristoyl-CoA aggregation driven by ionic strength.

Module 2: The Self-Validating Buffer System
Q: How do I formulate a buffer that guarantees solubility?

A: You must decouple your Stock Solution strategy from your Assay Buffer strategy. Do not attempt to make a high-salt stock solution.

The "Split-Phase" Protocol:

ComponentStock Solution (100X)Assay Reaction Buffer (1X)Why? (The Causality)
Solvent 10 mM Tris or WaterBuffer of choice (HEPES/Tris)Keep ionic strength near zero in the stock to maximize headgroup repulsion.
pH pH 5.5 - 6.0pH 7.0 - 8.0 (Physiological)Critical: The thioester bond is liable to hydrolysis at pH > 7.5. Acidic storage prevents degradation.
Salt 0 mM 150 mM NaCl / KClSalt is only introduced at the final dilution step where concentration is low.
Additive NoneBSA (Fatty Acid Free) BSA acts as a "reservoir," binding excess Myr-CoA to keep free concentration below the CMC.

Validation Step: Before running your enzyme assay, perform a Scatter Control :

  • Prepare your assay buffer without enzyme.

  • Add Myr-CoA.

  • Measure Absorbance at 340nm or 400nm .

  • Result: If A > 0.05 (relative to blank), you have micro-precipitates. Do not proceed.

Module 3: Rescue Protocols (Additives)
Q: I need high salt for my enzyme. How do I keep Myr-CoA soluble?

A: You must use a "Sink" to buffer the free monomer concentration.

Option A: The BSA Sink (Gold Standard) Bovine Serum Albumin (BSA) contains high-affinity binding sites for fatty acyl chains.

  • Mechanism: BSA binds Myr-CoA, effectively lowering the free concentration below the CMC, while the total concentration remains high. The enzyme pulls Myr-CoA off BSA as needed (equilibrium shift).

  • Protocol: Add 0.1% - 0.5% (w/v) Fatty-Acid Free BSA to the buffer before adding Myr-CoA.

  • Warning: Standard BSA often contains contaminating fatty acids. You must use "Fatty Acid Free" or "Globulin Free" grades.

Option B: Non-Ionic Detergents [1][2]

  • Reagent: Triton X-100 or CHAPS.

  • Concentration: Below the detergent's own CMC (e.g., 0.01% for Triton).

  • Risk: If detergent concentration is too high, it forms mixed micelles that sequester Myr-CoA, making it inaccessible to your enzyme (Apparent inhibition).

Module 4: Troubleshooting Experimental Artifacts
Q: Is my enzyme inhibition real, or is the substrate just precipitating?

A: Aggregation often mimics inhibition. If a drug candidate promotes Myr-CoA aggregation, it will appear to inhibit the enzyme (false positive).

The Decision Tree:

Troubleshooting Start Issue: Loss of Enzyme Activity CheckLinearity Check Reaction Linearity (Activity vs. Time) Start->CheckLinearity Linear Linear Rate CheckLinearity->Linear Likely OK NonLinear Rate Drops Abruptly CheckLinearity->NonLinear Suspect Aggregation SpinTest Centrifugation Test (10,000 x g, 5 min) NonLinear->SpinTest Pellet Pellet Visible? Or Loss of A260 in Sup? SpinTest->Pellet YesPellet Aggregation Confirmed Pellet->YesPellet Yes NoPellet Enzyme Instability Pellet->NoPellet No Action1 Action: Add 0.1% BSA or Reduce Salt YesPellet->Action1

Figure 2: Diagnostic workflow to distinguish between enzyme inhibition and substrate aggregation.

References
  • Powell, G. L., et al. (1981). "Physical properties of fatty acyl-CoA. Critical micelle concentrations and micellar size and shape."[1] Journal of Biological Chemistry.

    • Significance: Establishes the fundamental CMC values for Acyl-CoAs and the impact of ionic strength.
  • Paige, L. A., et al. (1989).[3] "Detection of myristoyl CoA:protein N-myristoyltransferase activity by ion-exchange chromatography." Analytical Biochemistry.

    • Significance: Validates assay conditions and buffer systems for NMT assays preventing aggreg
  • Faergeman, N. J., & Knudsen, J. (1997). "Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and gene expression." Biochemical Journal.

    • Significance: Discusses the binding of Acyl-CoAs to BSA and ACBP (Acyl-CoA Binding Protein) to maintain solubility in cells.
  • Bracher, P. J., et al. (2011).[4] "The Relative Rates of Thiol–Thioester Exchange and Hydrolysis." Origins of Life and Evolution of Biospheres.

    • Significance: Provides kinetic data on the stability of the thioester bond at various pH levels, crucial for stock storage.
  • Constantinides, P. P., & Steim, J. M. (1985). "Solubility of palmitoyl-coenzyme A in the presence of bovine serum albumin." Archives of Biochemistry and Biophysics.

    • Significance: Defines the stoichiometric relationship required between BSA and Acyl-CoA to prevent precipit

Sources

Validation & Comparative

The Hidden Variables in Lipid Biology: A Comparative Guide to Mass Spectrometry Validation of Myristoyl Coenzyme A

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Isobaric" Trap

In the development of N-myristoyltransferase (NMT) inhibitors and the study of protein lipidation, the purity of the substrate—Myristoyl Coenzyme A (Myr-CoA) —is a non-negotiable variable.

For decades, the industry standard for validating Acyl-CoA purity has been HPLC-UV at 260 nm .[1][2][3][4] This guide challenges that standard. While UV detection accurately quantifies the adenosine moiety, it is blind to the acyl chain. A sample can appear >95% pure by UV while containing significant amounts of hydrolysis products (Free CoA) or acyl-chain variants (Palmitoyl-CoA) that co-elute or lack distinct chromophores.[1][2][3][4]

This guide objectively compares the traditional HPLC-UV validation method against High-Resolution LC-MS/MS , demonstrating why mass spectrometry is the only definitive metric for Myr-CoA biological integrity.[1][2][3][4]

Comparative Analysis: HPLC-UV vs. LC-MS/MS[2][3][4][5]

The following table summarizes the performance metrics of the standard industry method (HPLC-UV) versus the superior validation system (LC-MS/MS) required for high-stakes research.

Table 1: Performance Comparison of Validation Methods
FeatureMethod A: HPLC-UV (260 nm)Method B: LC-MS/MS (Targeted)
Detection Principle Absorbance of Adenine ring (260 nm)Mass-to-Charge Ratio (

) & Fragmentation
Specificity Low. Cannot distinguish between Acyl-CoA and Free CoA if co-eluting.[2][3]High. Distinguishes Myr-CoA (

978) from Free CoA (

768).[1][2][3][4]
Impurity Detection Blind to acyl-chain impurities (e.g., C12 or C16 contaminants).[1][2][3][4]Detects specific chain lengths via precursor mass.[3][4]
Sensitivity Micromolar (

M) range.[1][2][3][4]
Nanomolar (nM) to Picomolar (pM) range.[1][2][3][4][5]
False Positives High Risk. Hydrolyzed product often masked under the main peak.[4]Eliminated. Hydrolysis products have distinct mass shifts.[3][4]
Suitability Routine concentration checks.Critical for

/

studies and liposome formulation.

The Scientific Rationale: Why MS is Non-Negotiable

The Mechanism of Failure in UV Detection

Myristoyl-CoA (C14) and Palmitoyl-CoA (C16) share the exact same adenosine chromophore.[2][3][4] In a standard C18 HPLC gradient, they may separate, but slight degradation products often co-elute.[1][2] If your Myr-CoA standard is actually 80% Myr-CoA and 20% Palmitoyl-CoA, a UV detector sees 100% "CoA-like absorbance."[2][3][4]

Consequence: In NMT assays, Palmitoyl-CoA acts as a competitive inhibitor or an alternative substrate, skewing kinetic data and potentially invalidating IC50 values for novel drugs.[1][2]

The Mass Spectrometry Solution

LC-MS/MS utilizes the unique mass signature of the Myristoyl-CoA molecule (


 Da). By filtering for the specific protonated precursor ion 

and monitoring its fragmentation, we confirm not just the presence of "stuff that absorbs UV," but the intact thioester bond between the C14 fatty acid and the Coenzyme A backbone.

Visualizing the Validation Workflow

The following diagram illustrates the rigorous "Self-Validating" workflow used to ensure Myr-CoA purity. This system accounts for the instability of the thioester bond by incorporating temperature control and pH buffering.

G Sample Myr-CoA Sample (Solid/Solution) Prep Cold Extraction (pH 6.0, 4°C) Prevents Hydrolysis Sample->Prep Dissolve LC HPLC Separation C18 Column Ammonium Acetate Prep->LC Inject ESI ESI Source (Positive Mode) LC->ESI Elute Q1 Q1 Filter Select m/z 978.3 (Precursor) ESI->Q1 Ionize CID Collision Cell (CID Fragmentation) Q1->CID Select Q3 Q3 Detection Monitor m/z 428 (Adenosine fragment) CID->Q3 Fragment

Caption: Figure 1. Targeted LC-MS/MS workflow for specific detection of intact Myristoyl-CoA, avoiding false positives from hydrolysis.

Detailed Experimental Protocol

This protocol is designed to be self-validating . The inclusion of a "Neutral Loss" scan acts as an internal check for the CoA moiety.

Materials & Reagents[3][4][7][8]
  • Column: C18 Reversed-Phase (e.g., Waters BEH C18, 1.7 µm, 2.1 x 50 mm).[1][2][3][4]

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 7.0).[2][3][4] Note: Avoid alkaline pH > 7.5 to prevent thioester hydrolysis.[2]

  • Mobile Phase B: Acetonitrile.[3][4][6]

  • Internal Standard: Heptadecanoyl-CoA (C17-CoA) - distinct mass, similar ionization.[1][2][3][4]

Step-by-Step Methodology
  • Sample Preparation (Critical Step):

    • Dissolve Myr-CoA standard in 10 mM Ammonium Acetate (pH 6.0).[1][2][3][4]

    • CAUTION: Keep samples on ice (4°C) at all times. The half-life of Acyl-CoA decreases drastically at room temperature and neutral/alkaline pH [1].[2][3][4]

    • Dilute to a final concentration of 1 µM for analysis.

  • LC Gradient:

    • Start: 5% B (0-1 min).[1][2][3][4]

    • Ramp: 5% to 95% B (1-8 min).[1][2][3]

    • Hold: 95% B (8-10 min).[1][2][3]

    • Re-equilibrate: 5% B (10-12 min).

  • MS Settings (Positive Mode ESI):

    • Scan Type: Multiple Reaction Monitoring (MRM).[2][3][7][8]

    • Precursor Ion:

      
       978.3 (
      
      
      
      for Myr-CoA).[1][2][3][4]
    • Product Ion:

      
       428.1 (Adenosine-diphosphate fragment).[1][2][3][4]
      
    • Qualifier Ion: Neutral Loss of 507 Da (Phosphoadenosine-diphosphate).[1][2][3][4]

Fragmentation Logic

The specificity of this method relies on the unique fragmentation of the CoA backbone.[8] The diagram below details the cleavage event that confirms the molecule is a Coenzyme A thioester.

Fragmentation Precursor Precursor Ion [Myr-CoA + H]+ m/z 978.3 Split Precursor->Split Collision Energy Product1 Product Ion [Adenosine-P-P]+ m/z 428.1 (Universal CoA Marker) Split->Product1 Neutral Neutral Loss [Pantetheine-Myristoyl] (Acyl Chain Specific) Split->Neutral Lost Neutral

Caption: Figure 2. CID Fragmentation pathway.[3] Detection of m/z 428 confirms the CoA headgroup; the precursor mass confirms the C14 tail.

Data Interpretation & Troubleshooting

Interpreting the Spectra[11]
  • Pass: A single sharp peak at the expected retention time (approx. 6-7 min on C18) with a parent mass of 978.3 and a dominant fragment at 428.1.[3]

  • Fail (Hydrolysis): Presence of a peak at

    
     768 (Free CoA). If this peak appears, the thioester bond has cleaved, rendering the molecule inactive for myristoylation assays.
    
  • Fail (Chain Contamination): Presence of peaks at

    
     950 (Lauroyl-CoA, C12) or 
    
    
    
    1006 (Palmitoyl-CoA, C16).[1][2][3][4]
Common Pitfalls
  • Ion Suppression: Avoid using Trifluoroacetic Acid (TFA) in the mobile phase.[3][4] It pairs strongly with the CoA phosphate groups and kills the MS signal. Use Formic Acid or Ammonium Acetate [2].[3][4]

  • Carryover: Acyl-CoAs are "sticky" due to the fatty acid tail.[3][4] Use a needle wash containing 50% Isopropanol/Acetonitrile between injections.[3][4]

References

  • Snyder, N. W., et al. (2015).[1][2][3][4] "Production of Stable Isotope-Labeled Acyl-Coenzyme A Thioesters by Yeast Stable Isotope Labeling by Nutrient in Cell Culture (SILAC)." Analytical Chemistry. Available at: [Link][1][2][3][4]

  • Magnes, C., et al. (2005).[1][2][3][4] "Method for the determination of acyl-CoA compounds in biological specimens by liquid chromatography-electrospray ionization mass spectrometry." Analytical Chemistry. Available at: [Link][1][2][3][4]

  • Haynes, C. A., et al. (2008).[1][2][3][4] "Lipid Maps: LC-MS analysis of Acyl-CoAs." Methods in Enzymology. Available at: [Link]

  • Li, L., et al. (2021).[1][2][3][4] "A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs." Biomolecules.[3][4][5][8][9][10][11] Available at: [Link]

Sources

A Senior Application Scientist's Guide to Myristoyl Coenzyme A Reference Standards for Quantitative Metabolomics

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate landscape of metabolomics, where the precise measurement of molecules dictates the reliability of groundbreaking discoveries, the quality of your reference standards is paramount. This is particularly true for labile and biologically crucial molecules like Myristoyl Coenzyme A (Myristoyl-CoA). As a key substrate in vital cellular processes, its accurate quantification is essential for researchers in oncology, metabolic disorders, and drug development.

This guide provides an in-depth comparison of commercially available Myristoyl-CoA reference standards and presents a framework for their effective implementation and validation in a high-throughput LC-MS/MS workflow. The methodologies described herein are designed to establish a self-validating system, ensuring the highest degree of scientific integrity and data trustworthiness.

The Central Role of Myristoyl-CoA in Cellular Metabolism

Myristoyl-CoA is an activated form of myristic acid, a 14-carbon saturated fatty acid.[1] It sits at a critical metabolic nexus, serving primarily as the acyl donor for N-myristoylation, a lipid modification essential for the function and localization of numerous proteins.[2][3] This process, catalyzed by N-myristoyltransferase (NMT), attaches a myristoyl group to the N-terminal glycine of target proteins, influencing signal transduction, protein-protein interactions, and apoptosis.[2][4] Beyond this, Myristoyl-CoA is a key intermediate in lipid metabolism, including the synthesis of fatty acids and phospholipids.[5] Given its involvement in such fundamental pathways, the ability to accurately measure its cellular concentration is a critical requirement for understanding metabolic reprogramming in health and disease.

MA Myristic Acid ACSL Acyl-CoA Synthetase (ACSL) MA->ACSL ATP ATP + CoA-SH ATP->ACSL MyrCoA Myristoyl-CoA ACSL->MyrCoA Activation NMT N-Myristoyltransferase (NMT) MyrCoA->NMT Substrate Lipid Lipid Synthesis (e.g., Phospholipids) MyrCoA->Lipid Metabolic Fate MyrProtein Myristoylated Protein NMT->MyrProtein Protein Myristoylation Protein Target Protein (N-terminal Glycine) Protein->NMT cluster_0 Phase 1: Standard Preparation & QC cluster_1 Phase 2: Sample Processing cluster_2 Phase 3: Analysis & Validation Standard Receive Standard (Verify CoA) Stock Prepare Stock Solution (Fresh, Aqueous Buffer) Standard->Stock Working Create Working Standards (Calibration Curve) Stock->Working LCMS LC-MS/MS Analysis (MRM Mode) Working->LCMS Sample Biological Sample (Cells/Tissue) Quench Quench & Lyse (e.g., Cold Methanol) Sample->Quench Spike Spike Internal Standard (e.g., C15:0-CoA) Quench->Spike Extract Protein Precipitation & Extraction Spike->Extract Extract->LCMS Quant Quantification (Cal Curve Integration) LCMS->Quant Validation Data Validation (QC Checks, LLOQ) Quant->Validation

Sources

Safety Operating Guide

Personal Protective Equipment & Handling Guide: Myristoyl Coenzyme A (Hydrate)

[1]

Executive Summary: The Dual-Safety Protocol

Audience: Researchers, Lab Managers, and Safety Officers.[1]

Handling Myristoyl Coenzyme A (Myristoyl-CoA) hydrate requires a paradigm shift from standard chemical safety.[1] Unlike aggressive corrosives, the primary risk here is not just to the operator, but to the integrity of the reagent .[1]

As a Senior Application Scientist, I define safety here through a Dual-Safety Protocol :

  • Personnel Safety: Protection against inhalation of bioactive surfactant powders and potential sensitization.[1]

  • Sample Integrity: Protection of the hygroscopic, thioester-bonded compound from hydrolysis, nucleases, and cross-contamination.[1]

This guide synthesizes material safety data with practical, field-proven laboratory techniques to ensure both user safety and experimental success.

Risk Assessment & Hazard Profile

While Safety Data Sheets (SDS) for Myristoyl-CoA often classify it as "Not a hazardous substance" or "Caution: Substance not yet fully tested," treating it as benign is a procedural error.[1]

Hazard CategoryScientific RealityOperational Implication
Respiratory Fine powder; surfactant nature.[1]Inhalation can cause mucous membrane irritation and sensitization. Do not inhale.
Dermal Amphiphilic molecule (lipid tail + polar head).[1]Can penetrate skin barriers; potential for contact dermatitis.[1]
Chemical Stability Thioester bond is thermodynamically unstable.[1]High susceptibility to hydrolysis (pH > 8.[1]0) and oxidation.[1]
Physical State Hygroscopic Hydrate.[1]Absorbs atmospheric water rapidly, altering mass and concentration accuracy.

Critical Distinction: Do not confuse Myristoyl-CoA with Myristoyl Chloride , its synthetic precursor.[1] Myristoyl Chloride is highly corrosive (H314).[1] Myristoyl-CoA is a biochemical reagent.[1][2][3] This guide applies strictly to the CoA ester.

PPE Specifications Matrix

The following PPE configuration is designed to create a barrier against biological contamination (RNases/DNases) while protecting the operator.

ComponentSpecificationScientific Rationale
Hand Protection Nitrile (Powder-Free), Double-Gloved Latex proteins can contaminate sensitive enzymatic assays.[1] Double-gloving allows the outer pair to be changed frequently without exposing the sample to skin oils.[1]
Eye Protection Chemical Splash Goggles (ANSI Z87.[1]1)Preferred over safety glasses to prevent powder migration into the eyes via air currents.[1]
Respiratory N95 Respirator or Fume Hood Essential when handling the lyophilized powder to prevent inhalation and loss of expensive reagent via breath turbulence.
Body Protection Lab Coat (High-Cotton Blend) Cotton minimizes static electricity buildup, which is critical when weighing milligram quantities of dry powder.[1]

Operational Protocol: Handling & Reconstitution

Phase A: The "Static-Free" Weighing Technique

Objective: Accurate mass measurement without sample dispersion.[1]

  • Environment: Work in a draft-free area or a biosafety cabinet with the sash lowered.

  • Static Control: Myristoyl-CoA powder is prone to static cling.[1] Use an anti-static gun (e.g., Zerostat) on the spatula and weighing boat before contact.[1]

  • Transfer: Use a scrupulously clean stainless steel or PTFE-coated spatula.[1] Never use polystyrene spatulas, as the lipid tail may adhere to the plastic.

  • Closure: Immediately reseal the source vial. The "hydrate" form will equilibrate with atmospheric moisture, changing the effective molecular weight if left open.

Phase B: Reconstitution (Solubilization)

Objective: Preserving the thioester bond.[1]

  • Solvent Choice: Use neutral buffers (pH 7.0–7.5).[1] Avoid alkaline conditions (pH > 8.[1]0) which rapidly hydrolyze the thioester bond [1].[1]

  • Temperature: Keep the receiving vessel on ice (4°C).

  • Method: Do not vortex vigorously. Myristoyl-CoA acts as a surfactant (detergent-like properties).[1] Vigorous vortexing creates excessive foam, denaturing the sample and making volume recovery difficult. Gentle inversion or low-speed centrifugation is required. [1]

Workflow Visualization

The following diagram illustrates the decision logic for handling Myristoyl-CoA, integrating safety checks with experimental preservation steps.

MyristoylHandlingStartStart: Myristoyl-CoA HandlingStateCheckAssess Physical StateStart->StateCheckSolidLyophilized PowderStateCheck->Solid DryLiquidAqueous SolutionStateCheck->Liquid ReconstitutedPPE_SolidPPE: Nitrile + N95 + Anti-Static MeasuresSolid->PPE_SolidAction_WeighAction: Weighing(Minimize Airflow)PPE_Solid->Action_WeighStorageStorage: -20°C (Desiccated)Avoid Freeze/ThawAction_Weigh->Storage Stock PrepDisposalDisposal: Solvent WasteAction_Weigh->Disposal Spills/WastePPE_LiquidPPE: Nitrile + Goggles(Splash Risk)Liquid->PPE_LiquidAction_PipetteAction: Pipetting(Avoid Foaming)PPE_Liquid->Action_PipetteAction_Pipette->Storage AliquotAction_Pipette->Disposal

Figure 1: Operational decision tree for Myristoyl-CoA handling, distinguishing between solid powder risks (inhalation/static) and liquid solution risks (foaming/hydrolysis).[1]

Disposal & Emergency Procedures

Spill Management
  • Solid Spill: Do not sweep. Dampen a paper towel with water (to prevent dust generation) and wipe gently.[1] Place in a biohazard bag.

  • Liquid Spill: Absorb with paper towels.[1] Clean the surface with 70% Ethanol to remove the lipid residue.

Waste Disposal[1][5]
  • Unused Reagent: Dispose of as solid chemical waste.[1]

  • Solutions: If dissolved in organic solvents (e.g., DMSO), dispose of in the Halogenated/Non-Halogenated Organic Waste stream.[1] If in aqueous buffer, dispose of via standard laboratory chemical waste protocols. Do not pour down the drain due to potential surfactant effects on plumbing and local regulations.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] Retrieved from [Link]

  • PubChem. (n.d.).[1] Myristoyl-coenzyme A Compound Summary. National Library of Medicine.[1] Retrieved from [Link][1]

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